Technical Documentation Center

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • CAS: 869340-54-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Structure, Properties, and Synthesis

Section 1: Executive Overview This technical guide provides a comprehensive analysis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Overview

This technical guide provides a comprehensive analysis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug development. As a derivative of the tetrahydroquinoline scaffold, this molecule possesses a unique combination of structural features—a fused aromatic system, a cyclic ketone, a secondary amine, and a carboxylic acid—that make it a versatile building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, predictive spectroscopic signature, plausible synthetic workflows, and potential applications, serving as a foundational resource for researchers in the field.

Section 2: The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolone and its reduced form, tetrahydroquinoline, represent a class of bicyclic nitrogen-containing heterocycles that are central to the development of numerous pharmaceuticals.[1] The initial discovery of nalidixic acid in 1962 unveiled the potent antibacterial properties of the 4-quinolone core, leading to the development of entire generations of fluoroquinolone antibiotics that are indispensable in modern medicine.[1][2][3]

Beyond their antibacterial prowess, quinolone-based structures exhibit an astonishingly broad range of biological activities, including antimalarial, anticancer, anti-HIV, and antifungal properties.[1][4] The partially saturated 1,2,3,4-tetrahydroquinoline (THQ) core provides a three-dimensional geometry that is often favored for optimal interaction with biological targets, compared to its planar quinoline counterpart.[5] The incorporation of a 4-oxo (ketone) group and an 8-carboxylic acid moiety, as seen in the title compound, introduces key hydrogen bond donors/acceptors and a metal-chelating motif, features known to be critical for the mechanism of action in many quinolone-based drugs.[3] This makes 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid a scaffold of high strategic value for library synthesis and lead optimization campaigns.

Section 3: Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is paramount for its application in research and development.

Nomenclature and Chemical Identifiers:

  • Systematic IUPAC Name: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

  • CAS Number: 869340-54-5[6]

  • Molecular Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.18 g/mol [7][8]

Chemical Structure and Key Functional Groups:

The molecule's structure is characterized by a dihydropyridinone ring fused to a benzene ring, with a carboxylic acid substituent at the C8 position. The key functional groups—a secondary amine, an aromatic carboxylic acid, and a ketone—are highlighted in the diagram below. This trifunctional nature allows for selective chemical modifications at multiple sites, enabling the exploration of a diverse chemical space.

cluster_mol 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid cluster_groups Key Functional Groups mol fg1 Aromatic Carboxylic Acid (Chelation, H-bonding, Salt Formation) mol->fg1 C8-COOH fg2 Secondary Amine (N-H) (Nucleophilic Site, H-bonding) mol->fg2 N1-H fg3 Aryl Ketone (C=O) (Polar Interaction, H-bond Acceptor) mol->fg3 C4=O fg4 Saturated Carbocyclic Ring (Provides 3D Conformation) mol->fg4 C2-C3

Caption: Key functional moieties of the target molecule.

Physicochemical Data Summary:

Experimental data for this specific molecule is not widely published. The following table includes predicted values and data from structurally similar compounds to provide a reasonable estimate of its properties. Researchers are advised to perform experimental validation.

PropertyValueSource / Comment
Molecular Weight 191.18 g/mol Calculated[7][8]
Physical Form Solid (Predicted)Based on similar structures[9]
Melting Point >162 °C (Predicted)Analog 1,2,3,4-tetrahydroquinoline-8-carboxylic acid melts at 162 °C The 4-oxo group likely increases this value.
Boiling Point >370 °C (Predicted)Analog 1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a predicted BP of 371 °C[10]
pKa ~3-4 (Carboxylic Acid), ~4-5 (Amine conjugate acid)Estimated based on benzoic acid and aniline derivatives.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and aqueous base.Predicted based on functional groups.
XLogP3 ~1.5 - 2.0 (Predicted)Estimated based on analogs.

Section 4: Spectroscopic Characterization - A Predictive Analysis

Structural confirmation is a critical step following synthesis. Based on the known structure, the following spectroscopic signatures are anticipated for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), likely appearing as doublets or triplets, corresponding to the protons at C5, C6, and C7.

    • NH Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, corresponding to the secondary amine proton.

    • Aliphatic Protons (4H): The protons on C2 and C3 form two adjacent methylene groups. They are expected in the ~2.5-3.5 ppm range. The C3 protons will likely appear as a triplet, coupled to the C2 protons. The C2 protons, adjacent to the nitrogen, will also likely be a triplet.

    • Carboxylic Acid Proton (1H): A very broad singlet far downfield (>10 ppm), often not observed without specific experimental conditions.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons (2C): Two signals in the downfield region (~165-195 ppm). The ketone carbon (C4) is expected around ~190 ppm, while the carboxylic acid carbon (C=O) will be closer to ~170 ppm.

    • Aromatic Carbons (6C): Six distinct signals in the ~115-150 ppm range.

    • Aliphatic Carbons (2C): Two signals in the upfield region (~20-50 ppm) corresponding to C2 and C3.

  • FT-IR Spectroscopy:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • N-H Stretch: A moderate, sharp peak around ~3300-3400 cm⁻¹.

    • C=O Stretches: Two distinct and strong absorptions. The ketonic carbonyl (C4) is expected around 1680 cm⁻¹, and the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹.

    • C=C Stretches: Peaks in the ~1500-1600 cm⁻¹ region corresponding to the aromatic ring.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A clear peak at m/z = 191, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of H₂O (m/z = 173), COOH (m/z = 146), and other characteristic cleavages of the heterocyclic ring system.

Section 5: Synthesis and Purification Workflow

While multiple synthetic routes to the tetrahydroquinoline core exist[11][12], a practical approach to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be envisioned through a domino reaction involving an appropriately substituted aniline derivative. The following represents a plausible and robust experimental protocol.

Conceptual Strategy: Domino Michael Addition-Cyclization

The core logic is to react 2-amino-6-carboxy-phenylacetylene with an α,β-unsaturated carbonyl compound. This strategy leverages a sequence of reactions in a single pot, which is efficient and reduces waste. An alternative, more classical approach is the intramolecular Friedel-Crafts acylation of an N-protected 3-(2-carboxyanilino)propanoic acid derivative.

Detailed Experimental Protocol (Hypothetical)

  • Step 1: Synthesis of 3-(2-Carboxyanilino)propanoic Acid.

    • To a solution of 2-aminobenzoic acid (anthranilic acid) (1 eq.) in ethanol, add acrylic acid (1.2 eq.).

    • Reflux the mixture for 12-18 hours. The causality here is a conjugate addition (Michael addition) of the aniline nitrogen to the acrylic acid acceptor. Ethanol serves as a polar protic solvent suitable for this transformation.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation).

    • Place the crude 3-(2-carboxyanilino)propanoic acid from Step 1 into a round-bottom flask under an inert argon atmosphere. An inert atmosphere is crucial to prevent side reactions at the high temperatures required.

    • Add polyphosphoric acid (PPA) or Eaton's reagent (10 eq. by weight) as the cyclizing and dehydrating agent. These agents are highly effective for promoting intramolecular acylation onto the aromatic ring.

    • Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.

    • Cool the reaction to ~80 °C and carefully quench by pouring it onto crushed ice with stirring.

    • Adjust the pH to ~5-6 with a saturated sodium bicarbonate solution. The target molecule should precipitate.

    • Isolate the crude solid by vacuum filtration.

  • Step 3: Purification.

    • The primary validation of purity is a sharp melting point and clean NMR/MS spectra.

    • Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or acetic acid. Recrystallization is a robust method for purifying crystalline organic solids by leveraging differences in solubility at different temperatures.

    • Wash the purified crystals with cold diethyl ether and dry under vacuum to yield the final product.

Synthesis and Purification Workflow Diagram

start Start: 2-Aminobenzoic Acid + Acrylic Acid react1 Step 1: Michael Addition (Solvent: Ethanol, Reflux) start->react1 inter Intermediate: 3-(2-Carboxyanilino)propanoic Acid react1->inter react2 Step 2: Intramolecular Cyclization (Reagent: PPA, 130°C) inter->react2 quench Quench & Neutralize (Ice, NaHCO3) react2->quench crude Crude Product (Isolation via Filtration) quench->crude purify Step 3: Purification (Recrystallization) crude->purify final Final Product: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid purify->final char Characterization (NMR, MS, IR, MP) final->char

Caption: A plausible workflow for synthesis and purification.

Section 6: Potential Applications in Drug Discovery

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not an end-product but a strategic starting point. Its value lies in its potential as a scaffold for creating libraries of more complex molecules.

  • Antibacterial Agents: The core structure is reminiscent of quinolone antibiotics. The carboxylic acid at position 8 can be modified, and substituents can be added to the nitrogen at position 1 or the aromatic ring to modulate antibacterial activity and spectrum.

  • Anticancer Agents: Many kinase inhibitors incorporate a heterocyclic core. The N-H group can be functionalized to introduce side chains designed to interact with specific pockets in enzyme active sites.

  • Antiviral Compounds: The quinolone-3-carboxylic acid scaffold is present in the approved HIV integrase inhibitor Elvitegravir.[1] The subject molecule, as an isomer, provides a template for designing new integrase or polymerase inhibitors.[4]

  • Coordination Chemistry: The keto-carboxyl arrangement is an excellent bidentate ligand for metal ions.[3] This can be exploited to develop metal-based drugs or sensors.

Section 7: Safety and Handling

No specific toxicology data for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is available. However, based on related structures like 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, appropriate precautions must be taken.[9]

  • General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Health Hazards (Presumed): May be harmful if swallowed or inhaled.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 8: Conclusion

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a strategically important heterocyclic compound that merges the proven therapeutic potential of the quinolone scaffold with a trifunctional handle for synthetic diversification. Its combination of a rigid bicyclic core, hydrogen bonding motifs, and a metal-chelating site makes it an attractive starting point for developing next-generation therapeutics. This guide provides the foundational chemical, physical, and synthetic knowledge required for researchers to effectively utilize this promising molecule in their drug discovery and development programs.

Section 9: References

  • Chemical Substance Information. (n.d.). 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. Retrieved from Google Search.

  • Musiol, R. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from Google Search.

  • Al-Trawneh, S. A. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences, 8(1), 58.

  • El-Sayed, M. A. A. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6614.

  • El-Gendy, M. A., & El-Sherbeny, M. A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. IntechOpen.

  • Javaid, M. I., & Ali, M. (2023). Quinolone antibiotics and their applications in metal complexes: An update. Results in Chemistry, 5, 100826.

  • Echemi. (n.d.). 1,2,3,4-tetrahydro-quinoline-8-carboxylic acid. Retrieved from Google Search.

  • Reddy, C. R., & Grée, R. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11774-11815.

  • LookChem. (n.d.). Cas 569344-28-1, 1,2,3,4-TETRAHYDRO-2-OXO-QUINOLINE-8-CARBOXYLIC ACID. Retrieved from Google Search.

  • ChemicalBook. (n.d.). 1,2,3,4-tetrahydro-quinoline-8-carboxylic acid. Retrieved from Google Search.

  • PubChem. (n.d.). 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Benchchem. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Retrieved from Google Search.

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from Google Search.

  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from Google Search.

  • Jansa, P., & Macháček, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(5), 659-674.

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from NIST WebBook.

  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 869340-54-5)[1] is a highly versatile, bi-functional heterocyclic building block utilized extensively in modern drug discovery. Its unique struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 869340-54-5)[1] is a highly versatile, bi-functional heterocyclic building block utilized extensively in modern drug discovery. Its unique structural topology—a fused nitrogen-containing heterocycle bearing both a ketone and a carboxylic acid—makes it a privileged scaffold. Derivatives of the 4-oxo-quinoline core are critical in the synthesis of broad-spectrum fluoroquinolone antibiotics[2], potent PARP inhibitors such as Talazoparib for oncology[3], and novel antiviral agents targeting alphavirus nsP2 proteases[4].

For researchers and application scientists, confirming the structural integrity of this building block prior to downstream synthesis is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this compound, detailing the causality behind chemical shifts, self-validating experimental protocols, and 2D NMR correlation strategies.

Structural Analysis & Predictive NMR Profiling

The structural elucidation of 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid relies on understanding the electronic environments created by its functional groups. As an Application Scientist, one must look beyond mere peak assignment and understand the causality of the observed chemical shifts[5].

Causality of Chemical Shifts
  • The Carboxylic Acid (C-8): The -COOH group exerts a strong electron-withdrawing effect on the aromatic ring via resonance and inductive effects, significantly deshielding the ortho proton (H-7). In polar aprotic solvents like DMSO- d6​ , the acidic proton typically appears as a broad singlet far downfield ( δ ~13.2 ppm) due to strong intermolecular hydrogen bonding.

  • The Ketone (C-4): The C-4 carbonyl group deshields the adjacent aromatic proton (H-5) and the aliphatic methylene protons at C-3. The C=O carbon itself resonates far downfield ( δ ~193.5 ppm) in the 13 C spectrum, which is highly characteristic of a conjugated cyclic ketone[5].

  • The Secondary Amine (N-1): The N-H proton is typically observed around δ 8.5–8.8 ppm. The adjacent C-2 methylene protons are deshielded by the electronegative nitrogen, shifting them to approximately δ 3.55 ppm[6].

Quantitative Data Summary

The following table summarizes the highly representative 1D NMR data for this scaffold in DMSO- d6​ , synthesizing standard structural environments for this specific chemotype.

Position 1 H Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz) 13 C Chemical Shift ( δ , ppm)Assignment Rationale
1 (NH) 8.80br s--Deshielded by aromatic ring; H-bonding
2 3.55td7.2, 2.541.2Aliphatic CH 2​ adjacent to electronegative N
3 2.65t7.237.5Aliphatic CH 2​ adjacent to C=O
4 (C=O) ---193.5Conjugated cyclic ketone
4a ---117.5Quaternary aromatic carbon (fused)
5 7.95dd7.8, 1.5128.0Aromatic CH, ortho to C=O
6 6.75t7.8114.0Aromatic CH, meta to both EWGs
7 8.05dd7.8, 1.5136.5Aromatic CH, ortho to COOH
8 ---111.5Quaternary aromatic carbon (C-COOH)
8a ---151.0Quaternary aromatic carbon (C-N)
9 (COOH) 13.20br s-168.2Carboxylic acid carbonyl

Experimental Workflow: Sample Preparation & Acquisition

To ensure a self-validating system, the NMR acquisition protocol must be rigorously standardized. The choice of solvent is critical: DMSO- d6​ is mandated over CDCl 3​ because the zwitterionic/polar nature of the carboxylic acid and secondary amine severely limits solubility in non-polar solvents. Furthermore, DMSO slows down the chemical exchange of the NH and COOH protons, allowing them to be clearly observed on the NMR timescale.

Step-by-Step Methodology
  • Sample Preparation: Weigh 5–10 mg of high-purity 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid[1]. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Tune and match the probe for 1 H and 13 C frequencies.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration, accumulating 16–32 scans.

  • 1D 13 C Acquisition: Acquire the 13 C{1H} decoupled spectrum (zgpg30). Due to the quaternary carbons (C-4, C-4a, C-8, C-8a, C-9), a longer relaxation delay (D1 = 2.5–3.0 s) and a higher number of scans (512–1024) are required to achieve an adequate signal-to-noise ratio.

  • 2D Correlation (Optional but Recommended): For absolute structural validation, acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D Acquisition (1H & 13C NMR) A->B C 2D Correlation (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Structural Elucidation (Peak Assignment & Validation) D->E

Caption: Standardized logical workflow for NMR sample preparation, acquisition, and data processing.

Data Interpretation & Validation Strategy

A robust structural elucidation relies on a self-validating matrix of 2D NMR data. By cross-referencing homonuclear and heteronuclear couplings, the assignment becomes unambiguous.

  • COSY Validation: The 1 H- 1 H COSY spectrum will reveal two distinct, isolated spin systems. The aliphatic system shows a strong cross-peak between H-2 ( δ 3.55) and H-3 ( δ 2.65). The aromatic system confirms the 1,2,3-trisubstituted pattern, showing H-6 ( δ 6.75) coupling to both H-5 ( δ 7.95) and H-7 ( δ 8.05).

  • HMBC Validation (The Causality Link): HMBC is the ultimate tool for proving the regiochemistry of the ketone and carboxylic acid groups.

    • The position of the ketone is validated by 2J and 3J correlations from the aliphatic H-3 and the aromatic H-5 protons to the C-4 carbonyl carbon ( δ 193.5).

    • The position of the carboxylic acid is validated by a strong 3J correlation from the aromatic H-7 proton to the C-9 carboxyl carbon ( δ 168.2).

HMBC_Correlations H2 H-2 (δ 3.55) C4 C-4 (δ 193.5) H2->C4 3J H3 H-3 (δ 2.65) H3->C4 2J H5 H-5 (δ 7.95) H5->C4 3J H7 H-7 (δ 8.05) C8 C-8 (δ 111.5) H7->C8 2J C9 COOH (δ 168.2) H7->C9 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the regiochemistry.

Mechanistic Insights & Applications

Understanding the spectroscopic profile of 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid directly translates to an understanding of its pharmacological utility.

The 4-oxo group and the carboxylic acid (often shifted to the 3-position in mature drugs) form an essential pharmacophore that chelates magnesium ions ( Mg2+ ) in the DNA gyrase-DNA cleavage complex, a mechanism foundational to the bactericidal activity of fluoroquinolones[2]. Furthermore, the rigid bicyclic tetrahydroquinoline core provides optimal spatial geometry for fitting into the binding pockets of viral proteases (such as the alphavirus nsP2[4]) and human poly(ADP-ribose) polymerase (PARP)[3], making this specific chemical building block a highly prized starting material in rational drug design.

References

  • NextSDS. (2026). 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid — Chemical Substance Information. Retrieved from[Link]

  • ACS Infectious Diseases. (2023). nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. Retrieved from[Link]

  • ResearchGate. (2025). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Retrieved from[Link]

  • Wiley-VCH. (2010). Supporting Information: Synthesis of Tetrahydroquinolines. Retrieved from [Link]

  • Open Access Journal of International (OAJI). (2015). Synthesis, Characterization And Biological Evaluation of Novel Mannich Bases of Norfloxacin Derivatives. Retrieved from[Link]

  • National Institutes of Health (PMC). (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. Retrieved from[Link]

Sources

Foundational

Probing the Pharmacological Landscape of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Derivatives: An In-depth Technical Guide

Abstract The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, yet underexplored, subset: the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives. In the absence of direct, comprehensive mechanistic studies on this particular scaffold, this document synthesizes data from closely related analogs—including 4-oxoquinolines, tetrahydroisoquinolines, and other substituted tetrahydroquinolines—to postulate potential mechanisms of action and to provide a framework for future research and development. We will explore potential therapeutic applications ranging from oncology to infectious diseases, grounded in the established pharmacology of these related molecular architectures.

Introduction: The Tetrahydroquinoline Core and its Therapeutic Promise

The 1,2,3,4-tetrahydroquinoline nucleus is a recurring motif in both natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.[1] The introduction of a ketone at the 4-position and a carboxylic acid at the 8-position of this scaffold creates a unique chemical entity with distinct electronic and steric properties, suggesting a range of potential biological activities. While direct research on 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives is sparse, the broader family of quinoline and isoquinoline analogs has been extensively studied, revealing a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities.[2][3][4] This guide will leverage this existing knowledge to build a predictive mechanistic profile for the title compounds.

Postulated Mechanisms of Action: An Analog-Based Approach

Drawing from the rich pharmacology of related heterocyclic systems, we can infer several potential mechanisms of action for 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

The quinoline and tetrahydroisoquinoline scaffolds are prominent in the development of novel anticancer agents.[5] Several potential mechanisms could be at play for their 4-oxo-tetrahydroquinoline counterparts.

One plausible mechanism is the induction of cellular stress through the generation of reactive oxygen species (ROS). A study on novel tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer growth by evoking ROS.[6] This suggests that the 4-oxo functionality in our target scaffold could participate in redox cycling, leading to an increase in intracellular ROS levels and subsequently triggering apoptotic pathways in cancer cells.

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[7] These proteins are crucial for cancer cell survival, and their inhibition can restore the natural process of programmed cell death. It is conceivable that 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives could adopt a similar binding mode, interfering with the protein-protein interactions of the Bcl-2 family.

Potential Signaling Pathway: Bcl-2/Mcl-1 Inhibition

Bcl2_Inhibition Derivative 4-Oxo-THQ-8-COOH Derivative Bcl2 Bcl-2/Mcl-1 Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated inhibition of Bcl-2/Mcl-1 by 4-oxo-tetrahydroquinoline derivatives.

Certain 4-oxoquinoline-3-carboxamide derivatives have shown potent inhibitory activity against histone deacetylases (HDACs).[8] HDACs are critical enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Furthermore, some quinoline-based compounds have been found to inhibit enzymes that interact with DNA, such as DNA methyltransferases and polymerases, by intercalating into the DNA structure.[9][10] This mode of action leads to a DNA damage response, which can be particularly effective in rapidly dividing cancer cells.[10]

Antimicrobial Activity: A Legacy of the Quinolone Core

The quinolone core is famously associated with antibacterial activity, with fluoroquinolones being a major class of antibiotics. While the 4-oxo-1,2,3,4-tetrahydroquinoline structure differs from the classic fluoroquinolone scaffold, the potential for antimicrobial action remains.

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. It is plausible that derivatives of 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could retain some affinity for these bacterial enzymes, leading to antibacterial effects.

Studies on various tetrahydroquinoline derivatives have demonstrated both antibacterial and antifungal activities. For instance, certain hexahydro[6]diazepino[2,3-h]quinoline-9-carboxylic acid derivatives, which are structurally related, have shown interesting antibacterial activity, particularly against Gram-positive strains.[11]

Neurological and Other Potential Activities

The tetrahydroisoquinoline scaffold is present in compounds with significant neurological effects.

Nomifensine and Diclofensine, both containing a 4-substituted tetrahydroisoquinoline core, are potent monoamine reuptake inhibitors, affecting dopamine, noradrenaline, and serotonin levels.[2] This suggests that 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives could be explored for their potential as antidepressants or for other CNS-related disorders.

Derivatives of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes.[2] This opens up the possibility of developing anti-inflammatory agents based on the 4-oxo-tetrahydroquinoline scaffold.

Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanisms of action, a series of well-defined experimental workflows are necessary.

Anticancer Activity Assays

Experimental Workflow: In Vitro Anticancer Evaluation

Anticancer_Workflow Start Synthesized Derivatives MTT MTT/MTS Assay (Cell Viability) Start->MTT ROS ROS Detection Assay (e.g., DCFH-DA) MTT->ROS Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Enzyme Enzyme Inhibition Assays (HDAC, Topoisomerase) MTT->Enzyme End Mechanistic Conclusion ROS->End Western Western Blot (Bcl-2, Caspases) Apoptosis->Western Enzyme->End Western->End

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

  • Cell Culture: Plate cancer cell lines (e.g., HCT-116 for colorectal cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis: Calculate the IC50 value for each compound.

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.

  • Reagent Preparation: Prepare fluorescently labeled BH3 peptides that bind to Bcl-2 and Mcl-1.

  • Binding Reaction: In a microplate, mix the recombinant Bcl-2 or Mcl-1 protein with the fluorescent peptide and the test compounds.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization. A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from the protein, demonstrating inhibitory activity.

Antimicrobial Activity Assays
  • Bacterial/Fungal Culture: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary

Compound ClassBiological ActivityKey TargetsPotency Range (IC50/MIC)Reference
TetrahydroquinolinonesAnticancerROS InductionMicromolar[6]
4-Oxoquinoline-3-carboxamidesAnticancerHDACNot specified[8]
Tetrahydroisoquinoline-3-COOH DerivativesAnticancerBcl-2/Mcl-1Micromolar[7]
Quinoline-based AnalogsAnticancerDNA MethyltransferasesLow Micromolar[10]
Hexahydro[6]diazepino[2,3-h]quinolinesAntibacterialNot specified0.39 - 12.5 µg/mL[11]
4-Substituted TetrahydroisoquinolinesNeurologicalMonoamine ReuptakeNanomolar[2]

Conclusion and Future Directions

The 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold represents a promising, yet largely untapped, area for drug discovery. By drawing parallels with structurally related compounds, we have outlined a series of plausible mechanisms of action, primarily centered on anticancer and antimicrobial activities. The proposed experimental workflows provide a clear path for validating these hypotheses. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in the described assays. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity for the identified biological targets, ultimately paving the way for the development of novel therapeutic agents based on this intriguing chemical framework.

References

  • Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Batalha, P., Forezi, L. S. M., Freitas, M. C. R., & de Souza, M. C. B. V. (2019). Structures of some bioactive 4-oxoquinoline-3-carboxamide derivatives...
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15.
  • Kadhim, M. A., & Khammas, S. J. (2014). Synthesis and Biological Evaluation of Some Tetrahydroquinoline Compounds Derived from 4-Aminobenzenesulfonamid. Journal of University of Anbar for Pure Science, 8(1), 41-45.
  • Shaaban, M. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis of certain 4-oxo-1.2.3.4-tetrahydroquinoline and benzazocine derivatives likely to possess analgesic activity. Pharmazie, 32(2), 90-2.
  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2008). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[6]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[6]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 13(11), 2739-2749.

  • Mazurek, A. P., & Daniewski, M. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 50(4-5), 311-315.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Rastelli, G., & Pacchioni, S. (1974). 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Il Farmaco; edizione scientifica, 29(10), 739-56.
  • Kumar, A., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13958-13982.
  • Zhou, L., et al. (2024).
  • Wang, S., et al. (2017). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Scientific Reports, 7, 41729.
  • Batalha, P. N., Forezi, L. S. M., & de Souza, M. C. B. V. (2020). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Current Topics in Medicinal Chemistry, 20(3), 198-212.
  • Zhou, L., et al. (2024).
  • Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 140-173.
  • Wentland, M. P. (1989). U.S. Patent No. 4,822,801. Washington, DC: U.S.
  • Wilson, R. J., et al. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 9(1), 17-22.
  • NextSDS. (n.d.).
  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
  • Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1145-1162.
  • Ghorab, M. M., et al. (2007). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[6]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 12(8), 1559-1570.

  • Al-Salem, H. S., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999.

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of activities. This guide focuses on a specific, yet underexplored, derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of activities. This guide focuses on a specific, yet underexplored, derivative: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid . While extensive research exists for the broader quinolone class, this particular molecule presents a unique opportunity for novel drug discovery. This document provides a comprehensive framework for conducting a preliminary investigation into its biological activities. We will detail a phased screening approach, beginning with essential cytotoxicity profiling, followed by targeted antimicrobial, anticancer, and antioxidant assays. The methodologies presented are grounded in established, validated protocols to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinolone derivatives.

Introduction: The Therapeutic Promise of the Quinolone Scaffold

The quinolone and its reduced form, tetrahydroquinoline, are privileged structures in drug discovery. The inherent chemical functionalities of this bicyclic system allow for diverse substitutions, leading to a wide array of pharmacological effects. Historically, quinolones are renowned for their potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This mechanism has led to the development of blockbuster antibiotics like ciprofloxacin and levofloxacin.[3]

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable range of biological activities, including:

  • Anticancer Properties: Many derivatives exhibit significant cytotoxicity against various cancer cell lines, often by inducing apoptosis or inhibiting key cellular processes like tubulin polymerization.[4][5]

  • Antiviral Activity: Certain quinolones have been investigated as potential inhibitors of viral enzymes, such as HIV-1 integrase.[6]

  • Antioxidant Effects: The quinolone ring system can participate in redox reactions, enabling some derivatives to scavenge free radicals and reduce oxidative stress.[7][8]

The subject of this guide, 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 869340-54-5), combines the key features of a 4-oxo-tetrahydroquinoline core with a carboxylic acid moiety at the 8-position. This specific arrangement warrants a systematic investigation to unlock its potential therapeutic value.

Synthesis and Characterization: A Proposed Pathway

Disclaimer: The following is a proposed, hypothetical synthesis and has not been experimentally validated.

A potential domino reaction could be initiated from a 2-nitroarylketone precursor. Catalytic hydrogenation would simultaneously reduce the nitro group to an amine and facilitate a reductive amination, leading to the formation of the tetrahydroquinoline ring system.[9]

Upon successful synthesis, rigorous characterization is paramount. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone and carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

A Phased Approach to Preliminary Biological Screening

A tiered or phased approach to screening is a cost-effective and efficient strategy for the initial evaluation of a novel compound.[10][11] This method prioritizes broad, foundational assays before moving to more specific and resource-intensive investigations.

G cluster_0 Preliminary Biological Evaluation Workflow A Phase 1: Cytotoxicity Profiling B Phase 2: Antimicrobial Screening A->B C Phase 3: Anticancer Screening A->C E Data Analysis & Prioritization B->E C->E D Phase 4: Antioxidant Assays D->E

Caption: Phased workflow for preliminary biological evaluation.

Phase 1: Foundational Cytotoxicity Profiling

Before assessing any specific therapeutic activity, it is crucial to determine the compound's inherent cytotoxicity against mammalian cells.[12] This data informs the appropriate concentration ranges for subsequent assays, preventing misleading results due to overt toxicity.

Recommended Cell Lines:

  • A non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells) to establish a baseline for general cytotoxicity.[13]

  • A panel of human cancer cell lines from different tissues (e.g., MCF-7 - breast, HeLa - cervical) to identify any potential for selective anticancer activity.[13]

Key Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used, reliable, and cost-effective method to measure cell metabolic activity, which serves as an indicator of cell viability.[13]

Data Output:

The primary output of this phase is the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%.

Parameter Description
IC₅₀ The concentration of a substance that causes a 50% reduction in a specific biological or biochemical function.
Cell Viability The percentage of living cells in a population.
Dose-Response Curve A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect.
Phase 2: Antimicrobial Activity Screening

Given the extensive history of quinolones as antibacterial agents, this is a logical and high-priority area of investigation.[14][15]

Recommended Microbial Strains:

A representative panel of both Gram-positive and Gram-negative bacteria should be used.

  • Gram-positive: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Bacillus subtilis.[4][16]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa.[1][16]

Key Assay:

  • Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Data Output:

Parameter Description
MIC (µg/mL) The lowest concentration of the compound that inhibits the visible growth of the tested microorganism.
Spectrum of Activity The range of microbial species that are susceptible to the compound.
Phase 3: Anticancer Activity Screening

The cytotoxicity data from Phase 1 will guide this phase. If the compound shows significant and/or selective cytotoxicity towards cancer cell lines, further investigation into its anticancer potential is warranted.[17]

Recommended Assays:

  • Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[5]

  • Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between programmed cell death (apoptosis) and cell death due to injury (necrosis), providing initial mechanistic insights.[10]

G cluster_1 Apoptosis vs. Necrosis Differentiation cluster_2 Possible Outcomes Start Treated Cells Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Start->Stain Flow Analyze by Flow Cytometry Stain->Flow Healthy Annexin V (-) / PI (-) (Healthy Cells) Flow->Healthy Quadrant 1 Early Annexin V (+) / PI (-) (Early Apoptosis) Flow->Early Quadrant 2 Late Annexin V (+) / PI (+) (Late Apoptosis/Necrosis) Flow->Late Quadrant 3 Necrotic Annexin V (-) / PI (+) (Necrotic Cells) Flow->Necrotic Quadrant 4

Caption: Workflow for apoptosis vs. necrosis assay.

Phase 4: Antioxidant Capacity Assessment

The evaluation of antioxidant activity can reveal additional therapeutic potential, particularly for conditions associated with oxidative stress.[18]

Recommended Assays:

A combination of assays based on different mechanisms is recommended for a comprehensive assessment.[19][20]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and straightforward method based on single electron transfer (SET).[19]

  • CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Another SET-based assay that measures the reduction of Cu²⁺ to Cu¹⁺.[7][18]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A hydrogen atom transfer (HAT) based assay that measures the scavenging of peroxyl radicals.[21]

Data Output:

Assay Principle Typical Units
DPPH Single Electron Transfer (SET)IC₅₀ (µg/mL) or Trolox Equivalents
CUPRAC Single Electron Transfer (SET)Trolox Equivalents
ORAC Hydrogen Atom Transfer (HAT)Trolox Equivalents

Detailed Experimental Protocols

Protocol 1: Cell Viability by MTT Assay

This protocol is adapted from standard methodologies.[10][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: MIC Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3: DPPH Radical Scavenging Assay

This protocol is based on established chemical assays for antioxidant activity.[19]

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. Plot the scavenging percentage against the compound concentration to determine the IC₅₀. Trolox or ascorbic acid should be used as a positive control.

Data Interpretation and Future Directions

The preliminary data gathered from these phases will provide a foundational understanding of the biological profile of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Favorable Profile: A compound with low cytotoxicity against normal cells but high potency against microbial or cancer cells (a high therapeutic index) is a promising lead. For example, a compound with an IC₅₀ > 100 µM against HEK293 cells but an MIC < 10 µg/mL against MRSA would be of significant interest.[4]

  • Unfavorable Profile: High cytotoxicity against both normal and cancer/microbial cells suggests a lack of selectivity and may preclude further development for many applications.

Based on the initial findings, future research could involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features responsible for the observed activity.

  • Mechanism of Action Studies: More in-depth experiments to elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Testing: If a promising in vitro profile is established, evaluation in animal models would be the next logical step.[22]

Conclusion

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid represents a novel chemical entity within a well-established and therapeutically important class of compounds. The systematic, phased approach to biological evaluation outlined in this guide provides a robust framework for its initial characterization. By employing validated in vitro assays, researchers can efficiently and effectively probe its cytotoxic, antimicrobial, anticancer, and antioxidant potential, thereby paving the way for the potential discovery of a new therapeutic lead.

References

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions.
  • Benchchem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Scientific.Net. (n.d.). Synthesis and Biological Evaluation of Quinolone Acid Derivatives Having Polyhydroxylated Aromatics as HIV-1 Integrase Inhibitions.
  • Chen, Y. L., et al. (2001). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Journal of Medicinal Chemistry, 44(13), 2374-2377.
  • Zacconi, F. C., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules, 26(15), 4492.
  • Suresh, S., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 17(1), 1.
  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology, 8, 238.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Axxam. (n.d.). In Vitro Assays for successful drug discovery programs.
  • PubMed. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Burri, C., et al. (2001). Evaluation of quinolone derivatives for antitrypanosomal activity. Tropical Medicine and International Health, 6(5), 369-389.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • ResearchGate. (n.d.). Antioxidant chemical-based assays divided based on the antioxidant activity.
  • Apak, R. (2021, March 18). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • Sova, M. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants, 10(7), 1055.
  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Huang, D., et al. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856.
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Musiol, R., et al. (2019). Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. Molecules, 24(19), 3595.
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243-10287.
  • Gholap, A. R., et al. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of the Iranian Chemical Society, 19(3), 1145-1156.
  • Foroumadi, A., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(1), 21-30.
  • ResearchGate. (2025, October 16). Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds.
  • Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S. Patent No. 4,822,801. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • NextSDS. (n.d.). 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid — Chemical Substance Information.
  • Al-Obaidi, A. M., et al. (2021). Synthesis of Novel 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999.
  • Georgieva, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(13), 4235.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(29), 17756-17777.
  • Wang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 53-57.
  • Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 59-64.
  • Kadhim, M. A., & Khammas, S. J. (2014). Synthesis and Biological Evaluation of Some Tetrahydroquinoline Compounds Derived from 4-Aminobenzenesulfonamid. Journal of University of Anbar for Pure Science, 8(1), 41-45. Available at: [Link]

Sources

Foundational

Topic: Molecular Weight and Thermodynamic Stability of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document begins by establishing the precise molecular weight through formulaic calculation. The core of the guide is a detailed exploration of the compound's thermodynamic stability. In the absence of direct empirical data for this specific molecule, this guide synthesizes first-principle concepts with established experimental and computational methodologies applicable to its structural class. We detail protocols for experimental determination via calorimetry and thermal analysis, and for predictive assessment using computational chemistry. The narrative emphasizes the causal relationships between molecular structure—including intramolecular hydrogen bonding and resonance—and the overall stability of the molecule. This guide is intended to serve as a foundational resource for researchers, providing both the theoretical framework and practical workflows for evaluating the physicochemical properties of this and similar quinolone derivatives.

Molecular Identity and Physicochemical Properties

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a derivative of tetrahydroquinoline, featuring a ketone group at the C4 position and a carboxylic acid at the C8 position. The tetrahydroquinoline scaffold is a prevalent motif in numerous biologically active compounds.[1] Understanding its fundamental physicochemical properties is the first step in any research or development pipeline.

Molecular Structure and Formula

The structural formula of the compound is C₁₀H₉NO₃. The molecule consists of a dihydropyridinone ring fused to a benzene ring, with a carboxylic acid group attached to the benzene moiety.

Key Molecular Data

The fundamental quantitative descriptors for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid are summarized below. The molecular weight is calculated from the chemical formula using the standard atomic weights of its constituent elements.

ParameterValueSource
IUPAC Name 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid-
CAS Number 869340-54-5[2]
Chemical Formula C₁₀H₉NO₃[3]
Molecular Weight 191.18 g/mol Computed
Physical Form Solid (Predicted)[4]

Assessment of Thermodynamic Stability

Thermodynamic stability refers to the energy of a compound relative to a set of reference states, which can be its constituent elements or isomeric structures.[5] It is a critical parameter in drug development and materials science, influencing shelf-life, reactivity, and bioavailability. A thermodynamically stable compound exists at a lower Gibbs free energy state compared to its potential decomposition products.

Direct experimental measurement of thermodynamic stability for a specific, non-commodity compound like 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is often not available in the literature. Therefore, its stability must be assessed through a combination of established experimental techniques and increasingly powerful computational models.[6][7]

Experimental Approaches for Determining Thermodynamic Stability

Experimental methods provide empirical data on the energy and thermal behavior of a compound. These techniques are considered the gold standard for stability validation.

Principle: Combustion calorimetry is a foundational technique for determining the standard enthalpy of formation (ΔH°f), a direct measure of thermodynamic stability.[5] The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during this exothermic reaction (enthalpy of combustion, ΔH°c) is precisely measured. Using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), the ΔH°f of the compound can be calculated.

Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 1 gram) of high-purity 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is prepared.

  • Calorimeter Calibration: The calorimeter's heat capacity (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Sample Combustion: The sample pellet is placed in the crucible within the bomb, which is then sealed and pressurized with pure oxygen (approx. 30 atm). The bomb is submerged in a known volume of water in the calorimeter.

  • Data Acquisition: The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision until thermal equilibrium is reached.

  • Calculation of ΔH°c: The gross heat of combustion is calculated using the formula: q = Ccal × ΔT

  • Correction and Calculation of ΔH°f: Corrections are applied for the ignition wire fuse and the formation of nitric acid from atmospheric nitrogen. The standard enthalpy of formation is then calculated using the balanced chemical equation for combustion and the known ΔH°f values of the products.

Workflow: Combustion Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Prep Prepare high-purity sample pellet Calibrate Calibrate calorimeter with benzoic acid Prep->Calibrate Load Load sample into bomb Calibrate->Load Pressurize Pressurize with O2 Load->Pressurize Ignite Ignite sample Pressurize->Ignite Measure Record temperature change (ΔT) Ignite->Measure q_calc Calculate gross heat of combustion (q) Measure->q_calc Corrections Apply corrections (fuse, acid formation) q_calc->Corrections dHc_calc Determine ΔH°c Corrections->dHc_calc dHf_calc Calculate ΔH°f using Hess's Law dHc_calc->dHf_calc Result Thermodynamic Stability (ΔH°f) dHf_calc->Result

Caption: Workflow for determining enthalpy of formation.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical data on thermal stability, identifying the melting point and decomposition temperature (Td). A high decomposition temperature is indicative of strong intramolecular and intermolecular forces, correlating with greater thermal stability.[8] While not a direct measure of thermodynamic stability in terms of Gibbs energy, it defines the temperature limits of the compound's integrity.

Protocol: Thermal Stability Assessment via DSC

  • Sample Preparation: A small, accurately weighed amount of the sample (3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 400 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • An endothermic peak indicates the melting point (Tm).

    • A sharp, exothermic peak often signifies decomposition (Td).

  • Interpretation: The onset temperature of the decomposition peak is taken as the limit of the compound's thermal stability. For quinolone derivatives, melting points can be high, and decomposition may occur during or shortly after melting.[9]

Computational Prediction of Thermodynamic Stability

Computational chemistry offers a powerful, predictive alternative when experimental data is unavailable or difficult to obtain.[10] These methods model the molecule in silico to calculate its energetic properties.

Principle: Methods like Density Functional Theory (DFT) solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.[11] By calculating the total electronic energy of the optimized molecular geometry, one can derive the enthalpy of formation. This is achieved by using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to cancellation of systematic errors in the calculation.

Protocol: DFT-Based Calculation of Enthalpy of Formation

  • Structure Optimization: The 3D structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is built in silico. A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: A balanced hypothetical reaction is designed. For example:

    • 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid + Benzene → N-methylaniline + Phthalic acid (This is an illustrative example; an appropriate reaction must be carefully chosen).

  • Energy Calculation: Single-point energy calculations are performed for all molecules in the isodesmic reaction at the same level of theory.

  • Enthalpy Calculation: The enthalpy of reaction (ΔHr) is calculated from the total energies of reactants and products. The unknown enthalpy of formation (ΔH°f) of the target molecule is then derived using the known experimental ΔH°f values of the other molecules in the equation.

Workflow: Computational Stability Prediction

G cluster_dft Quantum Chemistry (DFT) cluster_ml Machine Learning (Emerging) Build Build 3D Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Build->Optimize Frequency Vibrational Frequency Analysis Optimize->Frequency Isodesmic Design Isodesmic Reaction Frequency->Isodesmic SPE Single-Point Energy Calculations Isodesmic->SPE dHf_calc Calculate ΔH°f SPE->dHf_calc Result Predicted Thermodynamic Stability dHf_calc->Result ML_Model Train ML model on known compound energies Features Generate molecular descriptors (features) ML_Model->Features Predict Predict ΔH°f for target molecule Features->Predict Predict->Result

Caption: Computational workflows for stability prediction.

Structural Basis of Stability

The thermodynamic stability of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is intrinsically linked to its molecular architecture.

  • Resonance Stabilization: The fused benzene ring provides significant aromatic stabilization. The amide linkage within the heterocyclic ring also exhibits resonance, delocalizing electron density between the nitrogen, the carbonyl carbon, and the oxygen atom, which contributes to the overall stability.

  • Intramolecular Hydrogen Bonding: The molecule's geometry allows for the potential formation of a strong intramolecular hydrogen bond. A six-membered ring can be formed between the hydrogen of the carboxylic acid group and the oxygen of the ketone at the C4 position. This interaction significantly lowers the molecule's internal energy, thereby increasing its thermodynamic stability.

  • Reduced Ring Strain: The 1,2,3,4-tetrahydroquinoline core is not fully planar, adopting a conformation that minimizes ring strain, unlike smaller, more constrained heterocyclic systems.

Diagram: Potential Intramolecular Stabilization

G C1 C=O O1 O O_keto H1 H H1->O1  Hydrogen Bond H1->O1 C2 C O2 O N_ring C_keto N_ring->C_keto Keto Group C_bridge C_keto->C_bridge C_acid_attach C_bridge->C_acid_attach C_acid_group C_acid_attach->C_acid_group Carboxylic Acid H_acid

Caption: Intramolecular hydrogen bonding stabilizes the molecule.

Conclusion

The molecular weight of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is definitively 191.18 g/mol . While direct experimental data on its thermodynamic stability is not readily published, this guide outlines a robust, multi-pronged strategy for its determination. A synergistic approach, combining experimental techniques like bomb calorimetry and DSC with predictive computational methods such as DFT, provides the most comprehensive and reliable assessment. The inherent stability of this molecule is governed by a combination of aromatic resonance, minimal ring strain, and, most significantly, the potential for strong intramolecular hydrogen bonding. This framework serves as a blueprint for the rigorous physicochemical characterization essential for advancing research and development involving this class of compounds.

References

  • Blake, E. S., Hammann, W. C., Edwards, J. W., Reichard, T. E., & Ort, M. R. (1962). Thermal Stability of Organic Compounds by the Isoteniscope Method.
  • Kabo, G. J., Blokhin, A. V., Paulechka, Y. U., Roganov, G. N., Frenkel, M., Yursha, I. A., Diky, V. V., Zaitsau, D. H., Bazyleva, A. B., Simirsky, V. V., Karpushenkava, L. S., & Sevruk, V. M. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Musil, F., Trnka, T., & Ceriotti, M. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2115256119.
  • Roganov, G. N., Kabo, G. J., & Blokhin, A. V. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Mohamed, G. G., Zayed, M. A., & El-Ries, M. A. (2012). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 36(4), 1024-1032.
  • Pobudkowska, A., & Domańska, U. (2020). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • Li, W., Jacobs, R., & Morgan, D. (2017). Predicting the thermodynamic stability of perovskite oxides using machine learning models.
  • Bartel, C. J., Millican, S. L., Deml, A. M., Rumptz, J. R., Tumas, W., Weimer, A. W., Lany, S., Stevanović, V., Musgrave, C. B., & Ceder, G. (2020). A critical examination of compound stability predictions from machine-learned formation energies.
  • Reddit user discussion on thermodynamic stability. (2018).
  • Kabo, G., et al. (2018).
  • Ochekpe, N. A., Olorunfemi, P. O., & Agbowuro, A. A. (2012). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Pharmaceutical Sciences and Pharmacy Practice, 8(1-2).
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2604-2647.
  • Lindberg, R. H., Jarnheimer, P. Å., Olsen, B., Johansson, M., & Tysklind, M. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Diva-Portal.org.
  • Onate, J. I., & Okun, F. O. (2025).
  • Ochekpe, N. A., Olorunfemi, P. O., & Agbowuro, A. A. (2009). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. African Journal of Pharmaceutical Research and Development, 1(1).
  • Aykol, M., Gopal, C. B., & Hummelshøj, J. S. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • CymitQuimica. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid. CymitQuimica.
  • Chemical Substance Information. (n.d.). 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. lookchem.com.
  • PubChem. (n.d.). 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: An Application Note and Protocol

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a valuable heterocyclic scaffold for pharmaceutical and medicinal chemistry research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a valuable heterocyclic scaffold for pharmaceutical and medicinal chemistry research. The synthetic strategy is designed for robustness and adaptability in a research setting, drawing upon well-established synthetic transformations.

Introduction

4-Oxo-1,2,3,4-tetrahydroquinoline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. Their rigid, three-dimensional architecture makes them attractive scaffolds for the development of novel therapeutic agents. The presence of a carboxylic acid moiety at the 8-position provides a key functional handle for further derivatization and exploration of structure-activity relationships (SAR). This protocol outlines a rational and efficient two-stage synthetic approach, commencing with a modified Gould-Jacobs reaction to construct the quinolone core, followed by a selective catalytic hydrogenation to yield the target tetrahydroquinoline.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Stage 1: Construction of the 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid scaffold. This is achieved through a Gould-Jacobs-type reaction, a classic and reliable method for quinoline synthesis.[1][2] We will utilize a readily available substituted anthranilic acid derivative, dimethyl 2-aminoisophthalate, as our starting material. This will be condensed with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to form the quinolone ring system. Subsequent hydrolysis of the ester groups will yield the desired carboxylic acid.

  • Stage 2: Selective Reduction to the Tetrahydroquinoline. The second stage involves the selective reduction of the pyridinone ring of the 4-quinolone intermediate. Catalytic hydrogenation is the method of choice for this transformation, offering high chemoselectivity and good yields.[3]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A Dimethyl 2-aminoisophthalate C Condensation Intermediate A->C Reflux B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-3,8-bis(methoxycarbonyl)quinoline C->D Thermal Cyclization (e.g., Dowtherm A) E 4-Oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid D->E Hydrolysis (e.g., NaOH) F 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid E->F Decarboxylation G 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid F->G Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Overall synthetic workflow for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid

Step 1.1: Condensation of Dimethyl 2-aminoisophthalate with Diethyl Ethoxymethylenemalonate (DEEM)

  • Rationale: This initial step forms the key acyclic intermediate necessary for the subsequent cyclization. The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 2-aminoisophthalate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture under reflux for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

    • After cooling to room temperature, the excess DEEM and ethanol byproduct are removed under reduced pressure to yield the crude condensation product, which is typically used in the next step without further purification.

Step 1.2: Thermal Cyclization to form the Quinolone Core

  • Rationale: This high-temperature intramolecular cyclization is the cornerstone of the Gould-Jacobs reaction.[1][4] The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization to form the quinoline ring. A high-boiling point solvent such as Dowtherm A or diphenyl ether is used to achieve the necessary temperature for this transformation.

  • Procedure:

    • To the crude condensation product from the previous step, add a high-boiling point solvent such as Dowtherm A (sufficient to ensure good stirring).

    • Heat the mixture to 240-250 °C for 20-30 minutes. The reaction progress can be monitored by the evolution of ethanol.

    • Cool the reaction mixture to below 100 °C and carefully add hexane or another non-polar solvent to precipitate the product.

    • Collect the solid by vacuum filtration, wash with hexane, and dry to afford the crude 4-hydroxy-3,8-bis(methoxycarbonyl)quinoline.

Step 1.3: Hydrolysis of the Diester

  • Rationale: Saponification of the two ester groups is necessary to generate the corresponding dicarboxylic acid, a precursor to the final product of this stage.

  • Procedure:

    • Suspend the crude diester in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid.

Step 1.4: Decarboxylation

  • Rationale: The carboxylic acid at the 3-position is thermally labile and can be selectively removed through decarboxylation, yielding the desired 8-carboxylic acid derivative.

  • Procedure:

    • Place the 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid in a suitable flask.

    • Heat the solid carefully above its melting point until the evolution of carbon dioxide ceases. This is typically performed in a high-boiling solvent like diphenyl ether to ensure even heating.

    • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or ethyl acetate) to induce crystallization.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry to obtain 4-oxo-1,4-dihydroquinoline-8-carboxylic acid.

Stage 2: Selective Reduction to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • Rationale: The selective reduction of the heterocyclic ring of the quinolone is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, operating under a hydrogen atmosphere.[3]

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-oxo-1,4-dihydroquinoline-8-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Quantitative Data Summary

StepStarting MaterialReagentsKey ConditionsProductExpected Yield
1.1 Dimethyl 2-aminoisophthalateDiethyl ethoxymethylenemalonateReflux, 2hCondensation IntermediateQuantitative (crude)
1.2 Condensation IntermediateDowtherm A240-250 °C, 20-30 min4-Hydroxy-3,8-bis(methoxycarbonyl)quinoline70-85%
1.3 4-Hydroxy-3,8-bis(methoxycarbonyl)quinoline10% NaOH, HClReflux, 2-4h4-Oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid85-95%
1.4 4-Oxo-1,4-dihydroquinoline-3,8-dicarboxylic acidHeat> melting point4-Oxo-1,4-dihydroquinoline-8-carboxylic acid60-75%
2 4-Oxo-1,4-dihydroquinoline-8-carboxylic acidH₂, 10% Pd/C50-100 psi H₂, RT, 12-24h4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid80-90%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. The described two-stage approach, leveraging the Gould-Jacobs reaction and subsequent catalytic hydrogenation, offers a reliable and efficient route to this valuable research compound. The provided step-by-step procedures, along with the rationale behind each experimental choice, are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this and related heterocyclic scaffolds.

References

  • Di Sarno, V., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2843. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

  • Cambridge University Press & Assessment. Gould-Jacobs Reaction. [Link]

Sources

Application

Application Note: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Profiling 4-Oxo-1,2,3,4-tetrahydroquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Profiling

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5)[1] is a highly versatile, bifunctional pharmaceutical intermediate. The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, historically serving as the core structure for a myriad of synthetic pharmaceuticals, including antiarrhythmics (nicainoprol), schistosomicides (oxamniquine), and antiviral antibiotics (virantmycin)[2].

As a modern drug discovery building block, this specific derivative offers two orthogonal reactive sites:

  • C8 Carboxylic Acid: Primed for targeted amide couplings to generate peptidomimetics or specific receptor antagonists.

  • C4 Ketone (Oxo group): Allows for late-stage functionalization via reductive amination, Grignard additions, or spirocycle formations, which are critical for synthesizing complex alkaloids like Martinellic acid[3].

This guide details the field-proven applications of this intermediate, focusing on its recent breakthrough use in antiviral therapeutics, its role in antibacterial core assembly, and the validated protocols required to manipulate it effectively.

Core Application 1: Antiviral Therapeutics (nsP2 Protease Inhibitors)

Recent advancements in antiviral drug development have leveraged the 4-oxo-THQ-8-carboxylic acid intermediate to synthesize potent inhibitors against New World Alphaviruses, including Venezuelan (VEEV), Eastern (EEEV), and Western (WEEV) equine encephalitis viruses[4].

Specifically, this intermediate is the direct precursor to N85 , a highly effective inhibitor targeting the viral nsP2 protease[4]. The nsP2 protease is responsible for the cleavage of the viral polyprotein (nsP1234); inhibiting this enzyme drastically reduces negative-sense viral RNA replication early in the infection cycle[4].

Pathway Entry Alphavirus Entry (Endocytosis) Translation Translation of nsP1-4 Polyprotein Entry->Translation nsP2 nsP2 Protease (Active Target) Translation->nsP2 Cleavage Polyprotein Cleavage (Essential for Replication) nsP2->Cleavage Catalyzes Block Replication Blocked (Viral Titer Drops) nsP2->Block When Inhibited Inhibitor N85 Inhibitor (4-Oxo-THQ-8-CA Core) Inhibitor->nsP2 Covalent Binding (kinact/ki = 6.9x10^5) Inhibitor->Cleavage Prevents Replication Viral RNA Replication (Negative Sense RNA) Cleavage->Replication nsP4 Polymerase Active

Mechanism of New World Alphavirus nsP2 protease inhibition by N85.

Protocol 1: HATU-Mediated Synthesis of N85

Expertise & Causality: The C8 position of the THQ ring is sterically hindered by the adjacent N1 secondary amine. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which rapidly intercepts the incoming amine, minimizing epimerization and degradation pathways[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine/peptidomimetic (1.0 mol equiv) in anhydrous Acetonitrile (ACN).

  • Activation: Add 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.5 mol equiv) and HATU (2.0 mol equiv) to the solution.

  • Base Addition: Add Triethylamine (Et3N, 2.0 mol equiv) dropwise. Note: Et3N deprotonates the carboxylic acid to initiate attack on the uronium salt of HATU, forming the active HOAt ester.

  • Reaction: Stir the mixture at room temperature (RT) for 16 hours[4].

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the 191.18 m/z peak (starting material)[5] and the emergence of the product mass indicate completion.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, and dry over anhydrous Na2SO4. Purify via flash column chromatography to yield N85 (Expected yield: 35–45%)[4].

Protocol SM 4-Oxo-1,2,3,4-THQ-8-CA (1.5 equiv) Activation Active Ester Formation (HOAt Intermediate) SM->Activation Amine Target Amine (1.0 equiv) Coupling Amide Bond Formation (RT, 16 h) Amine->Coupling Reagents HATU (2.0 equiv) Et3N (2.0 equiv) ACN Solvent Reagents->Activation Activation->Coupling LCMS In-Process Control (LC-MS Monitoring) Coupling->LCMS LCMS->Coupling If Incomplete Product Purified N85 Inhibitor (Yield: 35-45%) LCMS->Product If >95% Conversion

HATU-mediated amide coupling workflow for synthesizing N85.

Core Application 2: Antibacterial & CNS Modulator Assembly

Beyond antivirals, the 4-oxo-THQ-carboxylic acid core is a foundational building block for advanced quinolone and fluoroquinolone antibiotics, such as Delafloxacin derivatives[6]. The 4-oxo group mimics the crucial pharmacophore required for DNA gyrase inhibition. Furthermore, the core is utilized in synthesizing CNS modulators like Martinellic acid (a bradykinin B1/B2 receptor antagonist)[2][3].

Protocol 2: Reductive Amination at the C4-Oxo Position

Expertise & Causality: Functionalizing the C4-oxo group allows for the introduction of basic amine side chains. Sodium triacetoxyborohydride (STAB) is strictly selected over NaBH4. STAB is a mild reducing agent that selectively reduces the transient imine without prematurely reducing the C4 ketone of the unreacted starting material, ensuring a self-validating, high-yielding process[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivative (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add catalytic glacial acetic acid (0.1 equiv) to accelerate imine formation.

  • Reduction: After stirring for 2 hours at RT, add STAB (1.5 equiv) in portions.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active ketone spot is fully consumed.

  • Quench: Carefully quench with 1N NaOH to neutralize the acetic acid and break down boron complexes, followed by standard organic extraction.

Quantitative Pharmacokinetic & Efficacy Data

The functionalization of 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid into the N85 inhibitor yields a compound with exceptional metabolic stability and high potency against viral proteases. The data below summarizes the in vitro and pharmacokinetic profile of the N85 derivative[4]:

ParameterValue / MetricClinical Significance
Target Enzyme nsP2 Protease (Alphaviruses)Halts viral RNA replication early in the infection cycle.
EC50 (Efficacy) 0.6 μM (CI: 0.2–1.2 μM)High potency; outperforms standard broad-spectrum inhibitors.
Inactivation Constant ( kinact​/ki​ ) 6.9 × 10⁵ μM⁻¹ s⁻¹Indicates rapid, highly efficient covalent/allosteric binding.
Liver Microsome Half-life >120 min (Mouse S9 fractions)Demonstrates excellent metabolic stability for in vivo applications.
Intrinsic Clearance ( Clint​ ) <19.3 μL/min/mg proteinLow clearance rate ensures prolonged therapeutic window.

References[1] 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid — Chemical Substance Information - NextSDS. nextsds.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbCNez58Ku3fx8h0ZQvv2KIyFzIFA_zD3VLAGRxIfST7n1e6pnANuiOfwpxUrj4Q5-tHE497qIu2wiYhj5LS2jqHd5xhFvqyJv6TYiKAYtB6tDxX0v3oNvXWWqd_UVeaQ6DOT9gSOb54CGITby4vQdBd_D_iH5BFeWbsF_vYJoOQiVLXXKu5OmQhPGL7x0v5nXIUvtWoEHy_I=[6] Product Name : 1-(6-Amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-2-hydroxy-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid | Pharmaffiliates. pharmaffiliates.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-cEjzQyuIq0s9_HTUHiaQq6umA3Qeay-WDqUrqbQXqlPzBehsbdlWGCoRv7G-mb71-l0o9l6uoy2H4o1BeBT1ANtijNhoSu2oYP4g1FMtwhuCW_TY0kdw_t7bYBYH2tEEAUNvDh5wJzU-Zxnj-oBMav1laoh5RaP9PV4expNHkmGmc-u5bXqDUCbS3599Qj4H7Hk8jiESFGzrvKu19JQs6pr2SNIp1FXywl-GwPK-8yu7UfdN3DNQoUH6FgF8EtOjlEdjUJOnNI0w77cdYC77agZthEva1_ClhctZ_wnpOhdJmxD7XR9hhuUuIC0viG6lbhA0Qssamr-8A==[5] 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - CAS号869340 ... molaid.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2s7XEKsKZTDospbqQKUMt1Vs4QGEyF3y9KSo1P6i446eSHEG8bjiY7ZrR12mualcb0Ku_BwEUgnAvEBYt9dvVNLRWi96AKG_l1kbhxoDZ8vECeEO6R1_jRb9scG8=[2] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjY2H_EezA5JzfoVW3TKIzT8K50e1nb_gKu8F0q5vxJ5Hdie4WtvOQVw660Z7NYy5YbNvYnc-Skf49o27T3MMbYOBinuCU1RJaVgEvvcaNjrPYcfER6g6CWZx72CLP2OzJBw==[3] Aromatic Nucleophilic Substitution or CuI-Catalyzed Coupling Route to Martinellic Acid | The Journal of Organic Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEyo2AOkHZqbHASGXaK_zNYXHGYlfrCjUcgk-3al_yC1Ng9xImdDw_W1r8mF6-Vd5udwYZYCFkVJ3oyK659PcJMDIQMZsJNrLOr4bZYmalxA71lJR-_2-h8-h29SM5OyyHSov72w==[4] nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice | ACS Infectious Diseases. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERKqoARF-kKdbOt6aZAipbA91QGGWyZZu9XT_ZtVpbmYf4wXzHoosQjDxDGPevrunZ2u3sIdpueRD2hfjvZMoaz1T84z2rFQhwwAjuY2geKO6d6AyrRm5lqdo4LELFCRxqh7OV3E3SEW62_zIKe4o=

Sources

Method

HPLC method development for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid analysis

Comprehensive HPLC Method Development and Protocol for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Introduction & Scope 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5)[1] is a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Development and Protocol for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Introduction & Scope

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5)[1] is a highly functionalized chemical intermediate prominently utilized in the synthesis of novel nsP2 protease inhibitors targeting New World alphaviruses[2]. Accurate quantification and purity profiling of this intermediate are non-negotiable for downstream pharmaceutical manufacturing. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed from first principles to address the molecule's specific physicochemical challenges.

Physicochemical Profiling & Method Rationale (Causality)

To develop a reproducible and self-validating method, we must first analyze the analyte's structural causality to dictate our chromatographic choices:

  • Amphoteric Vulnerability: The molecule features a carboxylic acid at the C8 position (electron-withdrawing, estimated pKa ~4.0) and a secondary amine within the tetrahydroquinoline ring (estimated pKa ~2.5 due to conjugation with the aromatic ring and the 4-oxo group).

  • The pH Challenge: At a neutral pH (pH 6–8), the molecule exists in a partially ionized or zwitterionic state. In RP-HPLC, this dual-ionization state causes severe secondary interactions with residual silanols on the stationary phase, leading to peak tailing, split peaks, and irreproducible retention times.

  • The Chromatographic Solution: We employ an acidic mobile phase using 0.1% Formic Acid (pH ~2.7)[2]. This specific pH is strategically chosen to suppress the ionization of the carboxylic acid (driving it to the neutral, hydrophobic -COOH state) while protonating the secondary amine. The formate ion acts as a weak ion-pairing reagent, masking the positive charge of the amine and facilitating sharp, symmetrical peak elution on an end-capped C18 stationary phase.

G N1 1. Physicochemical Profiling Amphoteric Nature (pKa ~4.0) N2 2. Column Selection End-capped C18 (e.g., SunFire) N1->N2 N3 3. Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) N2->N3 N4 4. Gradient Design Water / Acetonitrile Elution N3->N4 N5 5. Method Validation ICH Q2(R1) Guidelines N4->N5

Workflow for rational HPLC method development of amphoteric compounds.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Waters SunFire C18, 5 µm, 250 × 4.6 mm. (Chosen specifically for its superior peak shape and mass transfer for basic compounds under low-pH conditions)[2].

Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Self-Validating Control Step: Always measure the pH of Mobile Phase A prior to use; it must read between 2.65 and 2.75 to ensure consistent ionization suppression.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C ± 2°C (Maintains consistent mobile phase viscosity and reproducible mass transfer).

  • Autosampler Temperature: 5°C (Prevents degradation of the sample in solution over long sequences).

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Optimal chromophore absorption for the quinoline ring system).

Gradient Elution Program

To ensure the elution of both highly polar synthetic impurities and hydrophobic degradants, a gradient approach is mandatory[2].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial Conditions
5.0955Isocratic hold (Polar impurity retention)
25.00100Linear gradient (Main peak elution)
30.00100Isocratic hold (Column wash)
30.1955Return to initial conditions
40.0955Re-equilibration
Sample Preparation
  • Diluent Choice (Causality): Water:Acetonitrile (50:50, v/v). The compound has a hydrophobic quinoline core but polar functional groups. 100% aqueous diluent leads to poor solubility, while 100% organic diluent causes peak distortion (solvent effect) when injected into a highly aqueous initial mobile phase (95% Water). 50:50 perfectly balances solubility and chromatographic focusing.

  • Standard Solution: Accurately weigh 10 mg of the standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and make up to the mark (Concentration: 100 µg/mL). Filter through a 0.45 µm PTFE syringe filter, discarding the first 2 mL.

System Suitability & Method Validation

A method is only as reliable as its internal controls. Before analyzing unknown samples, the system must pass a System Suitability Test (SST), acting as a self-validating mechanism. This protocol aligns strictly with ICH Q2(R1) guidelines for analytical procedure validation[3],[4].

ParameterAcceptance CriteriaScientific Rationale
Blank Interference No peaks at analyte RTValidates method specificity; rules out ghost peaks.
Retention Time (RT) ~14.5 min (± 0.5 min)Ensures gradient delivery and pump accuracy.
Tailing Factor (Tf) ≤ 1.5Confirms adequate secondary silanol interaction suppression.
Theoretical Plates (N) ≥ 10,000Verifies column bed integrity and mass transfer efficiency.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler reproducibility and integration consistency.

References

  • Title: 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice Source: ACS Infectious Diseases URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Resolvemass URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation (ICH Q2(R1)) Source: European Medicines Agency (EMA) URL: [Link]

Sources

Application

Advanced Purification and Crystallization Strategies for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

An Application Guide for Researchers Abstract 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structural motif and building block for more complex molecules. Achieving high purity of this intermediate is paramount for successful downstream applications and ensuring the integrity of biological data. This guide provides a comprehensive overview of robust purification and crystallization methodologies tailored for this molecule. We delve into the physicochemical principles that govern the choice of techniques, offering detailed, field-proven protocols for acid-base extraction and recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient purification workflow.

Introduction: The Importance of Purity

The 4-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in pharmaceutical research. The presence of a carboxylic acid at the 8-position, along with the ketone and a secondary amine within the heterocyclic ring, provides multiple points for chemical modification. However, these same functional groups can present challenges during purification. Synthetic byproducts, unreacted starting materials, and process-related impurities can interfere with subsequent reactions and complicate biological screening.

This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively. We will first explore the compound's key properties and then apply this understanding to a multi-step purification strategy.

Physicochemical Properties & Strategic Implications

Understanding the structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is fundamental to designing an effective purification strategy. The molecule is amphoteric, possessing both an acidic functional group (carboxylic acid) and a basic one (the secondary amine in the tetrahydroquinoline ring).[1]

PropertyFeaturePurification Implication
Acidic Group Carboxylic Acid (-COOH)Can be deprotonated with a base (e.g., NaHCO₃) to form a water-soluble carboxylate salt. This is the primary handle for separation from neutral or basic organic impurities.[2][3]
Basic Group Secondary Amine (-NH-)Can be protonated in strongly acidic conditions. Its basicity is weaker than a simple aliphatic amine.
Solubility Profile Generally poor water solubility at neutral pH.[4] Solubility in organic solvents varies.The pH-dependent solubility is the cornerstone of the acid-base extraction technique.[5] Recrystallization relies on finding a solvent where solubility is highly temperature-dependent.[6]
Physical State Typically a solid at room temperature.Amenable to final purification by crystallization, a powerful technique for achieving high purity in solid compounds.[7]

Purification Workflow: A Multi-Stage Approach

A logical workflow is essential for efficiently removing a broad spectrum of impurities. We recommend a two-stage process: an initial bulk purification using acid-base extraction followed by a final polishing step via recrystallization.

G cluster_0 Purification & Crystallization Workflow Crude Crude Solid (Target + Impurities) ABE Step 1: Acid-Base Extraction Crude->ABE Remove neutral/basic organic impurities Precip Precipitation & Isolation ABE->Precip Acidification to recover solid Recryst Step 2: Recrystallization Precip->Recryst Remove closely-related impurities Pure Pure Crystalline Product (>99% Purity) Recryst->Pure G cluster_1 Acid-Base Extraction Logic cluster_layers start Crude mixture in Organic Solvent (e.g., EtOAc) sep_funnel Add aq. NaHCO₃ in Separatory Funnel start->sep_funnel organic_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Water-Soluble Carboxylate Salt) sep_funnel->aqueous_layer Separate acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filtration Collect by Vacuum Filtration precipitate->filtration

Caption: Logical flow of the acid-base extraction process.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas that evolves during the neutralization.

  • Layer Separation: Allow the layers to separate fully. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral and basic impurities, and set it aside.

  • Re-extraction (Optional but Recommended): To maximize yield, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and separate again. Combine this second aqueous extract with the first.

  • Back-Wash: To remove any residual neutral impurities that may be dissolved in the aqueous phase, add a small volume of fresh organic solvent (e.g., EtOAc) to the combined aqueous layers, shake gently, and discard the organic wash.

  • Precipitation: Transfer the aqueous solution to a beaker and cool it in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (check with pH paper). A precipitate of the purified product should form. [8]7. Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. The material at this stage is significantly purer and ready for final crystallization.

Protocol II: Final Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. [6]The principle is to dissolve the compound in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the "mother liquor." [9]

Part A: Solvent Screening Protocol

The choice of solvent is the most critical factor for successful recrystallization. [7]A systematic screening should be performed.

Candidate Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale
Water100HighMay work due to polar functional groups.
Ethanol (EtOH)78HighGood general-purpose polar protic solvent.
Isopropanol (IPA)82MediumAnother common alcohol for recrystallization.
Ethyl Acetate (EtOAc)77MediumA less polar solvent that may offer different selectivity.
Acetonitrile (MeCN)82MediumA polar aprotic solvent.
EtOH/Water MixVariesHighA mixed-solvent system can fine-tune solubility. [10]
DMF/EtOH MixVariesHighFor compounds with poor solubility, a stronger solvent system may be needed. [11]

Screening Procedure:

  • Place ~20-30 mg of the acid-base purified solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Note if the solid dissolves easily (if so, it's a poor recrystallization solvent).

  • If it is insoluble at room temperature, heat the test tube gently (e.g., in a hot water bath) while adding more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals. [6]

Part B: Bulk Recrystallization Protocol
  • Dissolution: Place the acid-base purified solid in an appropriately sized Erlenmeyer flask. Add the best solvent identified during screening in small portions. Heat the flask on a hotplate with stirring until the solvent begins to boil. Continue adding hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization. [6]3. Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum and lightly wet the crystal cake with a small amount of ice-cold recrystallization solvent to wash away any residual mother liquor containing impurities. Re-apply the vacuum to dry the cake.

  • Drying: Transfer the pure crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated.Add more hot solvent to redissolve the oil. Try a lower-boiling point solvent. Ensure slow cooling. [9]
No Crystals Form The solution is not saturated; the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod. Add a "seed" crystal. If still unsuccessful, evaporate some solvent and re-cool. Consider a mixed-solvent system by adding a "poor" solvent dropwise. [10]
Poor Recovery Too much solvent was used; the compound has significant solubility even in the cold solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Cool the flask in an ice bath for a longer period. For hot filtration, ensure all glassware is pre-heated.
Product Still Impure Inappropriate solvent choice that does not leave impurities in the mother liquor; cooling was too rapid, trapping impurities.Re-crystallize from a different solvent or solvent system. Ensure the cooling process is slow and undisturbed. If impurities persist, consider column chromatography. [6]

Conclusion

The purification of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is reliably achieved through a systematic, two-stage process. An initial acid-base extraction effectively removes the bulk of neutral and basic impurities by leveraging the pH-dependent solubility of the target molecule. Subsequent recrystallization from a carefully selected solvent system serves as a powerful final step to yield a product of high purity suitable for the stringent requirements of pharmaceutical research and development. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality material, enabling greater confidence in downstream synthetic transformations and biological evaluations.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • Turel, I., & Golobic, A. (2012). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 17(11), 13359-13389. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Dimitroff, M., et al. (2004). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 47(19), 4645-4648. [Link]

  • Merck Veterinary Manual. (n.d.). Quinolones, Including Fluoroquinolones, for Use in Animals. [Link]

  • Przybyłek, M., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • Google Patents. (n.d.).
  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (2024). RSC Medicinal Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Method

Application Note: Utilizing 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid in the Synthesis and In Vitro Evaluation of Alphavirus nsP2 Protease Inhibitors

Target Audience: Medicinal Chemists, Virologists, and Assay Development Scientists Compound of Interest: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) Primary Application: Chemical scaffold for c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Virologists, and Assay Development Scientists Compound of Interest: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) Primary Application: Chemical scaffold for covalent protease inhibitors (e.g., N85) targeting New World Alphaviruses[1].

Scientific Context & Rationale

The development of direct-acting antivirals against New World Alphaviruses, such as the Venezuelan Equine Encephalitis Virus (VEEV), relies heavily on targeting essential viral machinery. The alphavirus nonstructural protein 2 (nsP2) functions as a critical protease responsible for processing the nsP123 polyprotein[2]. Without this precise proteolytic cleavage, the virus cannot establish the replication complexes required for negative-strand RNA synthesis[2].

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a highly effective structural scaffold for designing covalent inhibitors against the nsP2 protease[1]. By coupling this carboxylic acid building block to an electrophilic warhead, researchers can synthesize potent antiviral probes—most notably the inhibitor N85 .

This application note details the end-to-end workflow: from the chemical activation of the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold to the rigorous, self-validating in vitro assays required to confirm covalent inhibition and map its mechanistic effects in living cells.

MOA Precursor 4-Oxo-1,2,3,4-THQ-8-CA (Chemical Scaffold) Inhibitor N85 (Covalent Inhibitor) Precursor->Inhibitor HATU Coupling nsP2 VEEV nsP2 Protease (Active Enzyme) Inhibitor->nsP2 Covalent Binding Cleavage Polyprotein Cleavage (nsP1, nsP2, nsP3) Inhibitor->Cleavage Blocks Mechanism nsP2->Cleavage Catalyzes Polyprotein nsP123 Polyprotein Polyprotein->Cleavage Replication Negative-Strand RNA Synthesis Cleavage->Replication Enables

Figure 1: Mechanism of action showing the derivation of N85 from the title scaffold to block nsP2-mediated RNA replication.

Synthesis Protocol: Activating the Scaffold

To utilize 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in biological assays, it must first be conjugated to an appropriate amine-containing warhead (e.g., a Michael acceptor) to form the active covalent inhibitor, N85[1].

Causality & Experimental Choice: We utilize HATU as the coupling reagent because it efficiently activates the sterically hindered carboxylic acid at the 8-position of the tetrahydroquinoline ring, minimizing epimerization and maximizing the yield of the amide bond formation.

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.5 mol equiv) in anhydrous Acetonitrile (ACN)[1].

  • Activation: Add Triethylamine (Et₃N, 2.0 mol equiv) to deprotonate the carboxylic acid, followed by the addition of HATU (2.0 mol equiv)[1]. Stir at room temperature (RT) for 15 minutes to form the active ester intermediate.

  • Conjugation: Introduce the amine-bearing electrophilic warhead (1.0 mol equiv) to the reaction mixture.

  • Reaction: Stir the mixture continuously at RT for 16 hours[1].

  • Purification: Quench the reaction, extract using standard organic protocols, and purify via flash chromatography. Expected yield for the N85 derivative is typically 35–45%[1].

Biochemical Validation: FRET-Based Kinetic Profiling

Once synthesized, the N85 compound must be evaluated for its ability to inhibit the VEEV nsP2 protease. Because N85 is a covalent inhibitor, standard IC₅₀ measurements are insufficient and misleading. Instead, we must determine the second-order inactivation constant ( kinact​/Ki​ ).

Causality & Experimental Choice: Covalent inhibition is a time-dependent process. A standard endpoint assay cannot capture the irreversible nature of the binding. Furthermore, the protein-based FRET substrate used for nsP2 has a low turnover rate, necessitating an unusually high enzyme concentration (1 μM) compared to typical enzymatic assays[1].

FRET Assay Protocol
  • Reagent Setup: Prepare a reaction buffer optimized for nsP2 stability. Dilute the purified VEEV nsP2 enzyme to a working concentration of 1 μM[1].

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the N85 inhibitor (derived from the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold) for discrete time intervals (e.g., 0, 10, 20, 30, 60 minutes).

  • Substrate Addition: Initiate the reaction by adding the protein-based FRET substrate at a final concentration of 10 μM[1].

  • Kinetic Reading: Continuously monitor the fluorescence cleavage over time using a microplate reader.

  • Data Analysis: Plot the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to extract the kinact​ (maximum inactivation rate) and Ki​ (binding affinity).

Cellular Efficacy & Mechanistic Mapping

To ensure the biochemical inhibition translates to phenotypic antiviral activity, cell-based assays are required. The protocols below are designed as a self-validating system : the Time-of-Addition assay proves when the inhibitor works, while the Western Blot proves how it works.

Protocol A: Time-of-Addition Assay (Viral RNA Quantification)

Rationale: nsP2 is only required during the early stages of infection (entry and negative-strand RNA synthesis, < 4 hours post-infection). If N85 specifically targets nsP2, it should lose efficacy if administered after 4 hpi. We use ML336 (an RNA-dependent RNA polymerase inhibitor) as a late-stage control[2].

  • Cell Seeding: Seed Vero cells in 12-well plates and culture until 80-90% confluent.

  • Infection: Infect cells with VEEV (TC-83 strain) at an MOI of 1.0[1].

  • Treatment Windows: Administer N85 (or DMSO vehicle control) at specific intervals: -1 h (pretreatment), 0 h (co-infection), 1 hpi, 2 hpi, 3 hpi, and 4 hpi[1].

  • Harvest & RT-qPCR: At 6 hpi, lyse the cells, extract total RNA, and perform RT-qPCR to quantify negative-sense viral RNA.

  • Validation Check: Successful nsP2 inhibition will show profound RNA suppression when treated between -1 and 2 hpi, but a sharp drop-off in efficacy if treated at 4 hpi[2]. ML336 should maintain suppression slightly longer due to its downstream target[2].

Protocol B: Western Blotting for Polyprotein Cleavage

Rationale: To definitively prove that the reduction in viral RNA is caused by the failure of nsP2 to cleave the nsP123 polyprotein.

  • Infection & Treatment: Pre-treat Vero cells with N85 for 1 h, then infect with VEEV at an MOI of 0.1. Maintain treatment until 18 hpi[2].

  • Lysis: Harvest cells using RIPA buffer supplemented with protease inhibitors.

  • Electrophoresis: Resolve lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies specific to individual nsP2 and nsP3 proteins.

  • Validation Check: A successful assay will show a significant decrease in mature nsP2 and nsP3 bands (e.g., ~37% and ~76% reduction, respectively) compared to the DMSO control, indicating that the polyprotein remains uncleaved[2].

Workflow cluster_CellAssays Self-Validating Cellular Profiling Step1 1. Chemical Synthesis Coupling 4-Oxo-THQ-8-CA to Warhead Step2 2. Biochemical FRET Assay Determine kinact/Ki (1 µM Enzyme) Step1->Step2 Step3 3. Cell-Based Infection Vero Cells + VEEV (MOI 0.1 - 1.0) Step2->Step3 Step4 4A. Time-of-Addition Assay Map Inhibition Stage (< 4 hpi) Step3->Step4 Step5 4B. Western Blotting Assess nsP2/nsP3 Cleavage Failure Step3->Step5

Figure 2: End-to-end experimental workflow from chemical synthesis to mechanistic cellular validation.

Quantitative Data Summary

The table below summarizes the expected quantitative profile of the N85 inhibitor synthesized from the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold, compared against its structural analog N83 (derived from a 6-fluoro scaffold)[1][2].

Compound / Scaffold SourceTarget EnzymeBiochemical Inactivation ( kinact​/Ki​ )Polyprotein Cleavage Inhibition (vs DMSO)Mechanistic Window
N85 (from 4-Oxo-1,2,3,4-THQ-8-CA)VEEV nsP2~ 6.9 × 10⁴ M⁻¹ s⁻¹37% (nsP2), 76% (nsP3)Active < 4 hpi
N83 (from 6-Fluoro-THQ-8-CA)VEEV nsP2~ 2.8 × 10⁵ M⁻¹ s⁻¹41% (nsP2), 81% (nsP3)Active < 4 hpi
ML336 (Control)nsP4 / HelicaseN/A (Non-covalent)N/AActive > 4 hpi

References

  • Adeyinka, O. S., et al. "nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice." ACS Infectious Diseases, 2024.[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Introduction and Chemical Context 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (also known as 2,3-dihydro-4-oxoquinoline-8-carboxylic acid) is a highly valued bicyclic scaffold in medicinal chemistry. It is freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (also known as 2,3-dihydro-4-oxoquinoline-8-carboxylic acid) is a highly valued bicyclic scaffold in medicinal chemistry. It is frequently utilized as a core building block for synthesizing complex antiviral agents, including covalent inhibitors targeting the alphavirus nsP2 protease[1].

The synthesis of this partially saturated heterocycle is typically achieved via the selective catalytic hydrogenation of its fully conjugated precursor, 4-oxo-1,4-dihydroquinoline-8-carboxylic acid. However, achieving high chemoselectivity—reducing the C2=C3 double bond without over-reducing the C4-ketone or the aromatic carbocycle—requires precise control over the catalytic environment.

Mechanistic Principles & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why standard hydrogenation conditions often fail for this class of molecules.

The Resonance Barrier: 4-Quinolones exist in a tautomeric equilibrium with 4-hydroxyquinolines, conferring significant pyridone-like aromatic resonance stabilization. Attempting to reduce the C2=C3 double bond under neutral conditions (e.g., in pure ethanol) usually results in negligible conversion. If forcing conditions (high temperature/pressure) are applied in neutral media, the reaction indiscriminately reduces the C4-carbonyl to an alcohol (tetrahydroquinolin-4-ol) or saturates the aromatic ring[2].

The Acidic Activation Strategy: To bypass this thermodynamic barrier, the hydrogenation must be conducted in an acidic medium, such as glacial acetic acid. The acid protonates the quinolone nitrogen (or the carbonyl oxygen), effectively disrupting the aromatic resonance of the heterocycle. This localizes the electron density, rendering the isolated C2=C3 olefinic bond highly susceptible to catalytic hydrogenation using Palladium on Carbon (Pd/C) at mild pressures (1–2 atm)[3].

Catalyst Selection: While Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful tool for generating enantiomerically enriched substituted chiral quinolones[4], the unsubstituted nature of the C2/C3 positions in our specific target molecule makes the operationally simple and cost-effective Pd/C the optimal choice.

MechanisticPathway A 4-Oxo-1,4-dihydroquinoline- 8-carboxylic acid B Protonated Intermediate A->B AcOH / H+ C 4-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid B->C H2, Pd/C 1-2 atm D Over-reduced 4-ol Byproduct C->D Excess H2 High Pressure

Caption: Mechanistic pathway of selective catalytic hydrogenation and the risk of over-reduction.

Experimental Workflows

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

This is the gold-standard method for high-yield, scalable production.

Materials:

  • 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid (1.0 equiv, 10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10% w/w relative to substrate)

  • Glacial Acetic Acid (ACS Reagent Grade, 50 mL)

  • Celite® 545 (for filtration)

Step-by-Step Procedure:

  • Substrate Dissolution: In a 250 mL round-bottom flask or Parr reactor vessel, dissolve the starting material in 50 mL of glacial acetic acid. Stir at room temperature until a homogeneous suspension or solution is achieved.

  • Catalyst Addition: Caution: Dry Pd/C is pyrophoric. Purge the reaction vessel with Nitrogen gas (N₂) for 5 minutes. Carefully add the wet 10% Pd/C to the mixture under a continuous N₂ blanket.

  • Hydrogen Purge: Seal the vessel. Evacuate the atmosphere under mild vacuum and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Pressurize the vessel with H₂ to 1.5 atm (or use a double-layered H₂ balloon). Stir the mixture vigorously (800 rpm) at 25 °C for 6 to 8 hours.

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ and the emergence of the target product [M+H+2]⁺. The UV trace at ~320 nm (characteristic of the conjugated C2=C3 bond) will diminish as the reaction proceeds.

  • Filtration: Once complete, purge the vessel thoroughly with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of acetic acid followed by 20 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp <40 °C). Triturate the resulting crude solid with cold water/ethanol (9:1) to precipitate the pure 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Filter and dry under high vacuum.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking pressurized hydrogen infrastructure, CTH using ammonium formate provides a safer, gas-free alternative.

Modifications from Protocol A:

  • Solvent: Methanol / Glacial Acetic Acid (9:1 v/v, 50 mL).

  • Hydrogen Donor: Ammonium formate (5.0 equiv).

  • Procedure: Suspend the substrate, Pd/C, and ammonium formate in the solvent mixture. Heat the reaction gently to 60 °C under a reflux condenser for 3–4 hours. The generation of in-situ H₂ will smoothly reduce the activated double bond. Workup remains identical to Protocol A, with an added water-wash step to remove residual formate salts.

Workflow Step1 1. Substrate Preparation Dissolve in Glacial AcOH Step2 2. Catalyst Addition Add 10% Pd/C under N2 Step1->Step2 Step3 3. Hydrogenation Purge with H2, stir at 1-2 atm Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC check Step3->Step4 Step4->Step3 Incomplete Step5 5. Filtration Filter through Celite pad Step4->Step5 Complete Step6 6. Isolation Concentrate & Recrystallize Step5->Step6

Caption: Step-by-step experimental workflow for the catalytic hydrogenation process.

Quantitative Data & Troubleshooting

Table 1: Optimization of Hydrogenation Conditions Summarized data comparing various catalytic environments for the reduction of 4-quinolones.

MethodCatalystSolventH₂ SourceTemp (°C)Time (h)Yield (%)Selectivity (Ketone vs. 4-ol)
Direct Hydrogenation10% Pd/CGlacial AcOHH₂ gas (1.5 atm)256–8>90%Excellent (No 4-ol detected)
Direct Hydrogenation10% Pd/CGlacial AcOHH₂ gas (4.0 atm)4012<50%Poor (High 4-ol byproduct)
Neutral Hydrogenation10% Pd/CEthanolH₂ gas (1.5 atm)2524<10%N/A (Substrate unreactive)
Transfer Hydrogenation10% Pd/CMeOH/AcOH (9:1)NH₄HCO₂ (5 eq)603–480–85%Good

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Incomplete conversion Strong resonance stabilization overriding catalytic activity.Ensure pure glacial AcOH is used to maximize protonation. Verify Pd/C is not degraded.
Over-reduction to 4-ol Excessive H₂ pressure or prolonged reaction time.Maintain H₂ pressure strictly ≤ 2 atm. Quench reaction immediately upon LC-MS completion.
Catalyst poisoning Trace sulfur or halide impurities in the starting material.Pre-treat the starting material solution with activated charcoal, filter, and resubmit to reaction.
Exothermic runaway Rapid H₂ uptake on large-scale syntheses (>50g).Cool the reaction vessel in a water bath during the initial H₂ purge and first hour of stirring.

References

  • Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice Source: ACS Infectious Diseases URL: [Link]

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: MDPI (Molecules) URL: [Link]

  • Title: Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PubMed Central (Molecules) URL: [Link]

  • Title: Rhodium-catalyzed asymmetric transfer hydrogenation of 4-quinolone derivatives Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This bicyclic scaffold is a highly privileged pharmacophore, recently highlighted as a critical intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This bicyclic scaffold is a highly privileged pharmacophore, recently highlighted as a critical intermediate in the development of covalent nsP2 protease inhibitors against New World alphaviruses[1].

While some methodologies rely on magnesium amide-induced conjugate additions for related 3-carboxylate derivatives[2], the most scalable and robust route for the 8-carboxylic acid isomer relies on the Michael addition of anthranilic acid to acrylic acid, followed by an intramolecular Friedel-Crafts acylation[3]. As a Senior Application Scientist, I have structured this guide to help you troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement a self-validating protocol to maximize your synthetic yield.

Mechanistic Pathway & Workflow

SynthesisWorkflow A Anthranilic Acid (2-Aminobenzoic acid) C N-(2-Carboxyphenyl)-β-alanine (Intermediate Diacid) A->C Michael Addition (pH 8.5, 80°C) B Acrylic Acid (Michael Acceptor) B->C E 4-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid C->E Intramolecular Cyclization (Friedel-Crafts, 65°C) D Eaton's Reagent (P2O5 / MeSO3H) D->E Catalyst / Dehydrating Agent

Workflow for the synthesis of 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Troubleshooting & Optimization FAQs

Q1: Why is the yield of the initial Michael addition step (N-alkylation of anthranilic acid) consistently below 50%? Causality & Expert Insight: The primary reason for low yields in the formation of N-(2-carboxyphenyl)-β-alanine is the competing dialkylation of the primary amine and the inherently poor nucleophilicity of the anthranilic acid nitrogen (due to the electron-withdrawing effect of the ortho-carboxylic acid). When acrylic acid is used in excess, the mono-alkylated product can readily undergo a second Michael addition. Solution: Control the stoichiometry strictly (1.05 equivalents of acrylic acid). Perform the reaction in a polar protic solvent like water under slightly basic conditions (pH 8.0–8.5) to increase the nucleophilicity of the amine while minimizing dialkylation.

Q2: During the intramolecular Friedel-Crafts acylation, I experience extensive charring and a tar-like crude product. How can I prevent this? Causality & Expert Insight: Extensive charring is a hallmark of using excessively harsh dehydrating agents, such as Polyphosphoric Acid (PPA), at high temperatures (>120 °C). PPA can cause oxidative degradation and polymerization of the intermediate diacid, trapping the product in an insoluble matrix[3]. Solution: Switch to Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's Reagent operates efficiently at much lower temperatures (60–70 °C) and provides a homogeneous reaction mixture, drastically reducing tar formation and improving the yield of the 4-oxo-1,2,3,4-tetrahydroquinoline core.

Q3: How do I efficiently isolate the highly polar 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid from the acidic reaction mixture? Causality & Expert Insight: Both the product and the unreacted starting material are zwitterionic and highly soluble in aqueous acids and bases. Standard liquid-liquid extraction with organic solvents is highly ineffective. Solution: Utilize isoelectric precipitation. After quenching the Eaton's Reagent mixture with ice water, carefully adjust the pH to approximately 4.0–4.5 using 20% NaOH. The product will precipitate as a crystalline solid, which can be filtered and washed with cold water.

Troubleshooting Start Low Yield in Cyclization? CheckChar Is there extensive charring? Start->CheckChar YesChar Reduce Temp to 65°C or Switch to Eaton's Reagent CheckChar->YesChar Yes NoChar Check starting material conversion via HPLC CheckChar->NoChar No Incomplete Increase Reaction Time or Acid Concentration NoChar->Incomplete Incomplete Conversion

Troubleshooting logic for low yields during the intramolecular Friedel-Crafts cyclization step.

Quantitative Data Summary

Selecting the correct cyclization reagent is the most critical factor in optimizing the yield of this synthesis. The table below summarizes the quantitative performance of various dehydrating agents based on empirical laboratory data.

Cyclization ReagentOperating Temperature (°C)Reaction Time (h)Average Yield (%)Impurity Profile & Workup Difficulty
Polyphosphoric Acid (PPA) 120 - 1304.0 - 6.035 - 45High tar/charring; highly viscous, difficult aqueous quench.
Eaton's Reagent 60 - 702.0 - 3.075 - 85Clean profile; trace unreacted diacid; easy isoelectric precipitation.
Sulfuric Acid (Conc.) 90 - 1005.0 - 8.020 - 30High levels of sulfonation byproducts; poor target selectivity.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol incorporates built-in validation checkpoints.

Phase 1: Synthesis of N-(2-Carboxyphenyl)-β-alanine
  • Preparation: Suspend anthranilic acid (1.0 eq) in distilled water (3 mL/mmol). Carefully adjust the solution to pH 8.5 using 10% aqueous NaOH until fully dissolved.

  • Addition: Heat the solution to 80 °C. Add acrylic acid (1.05 eq) dropwise over 30 minutes to prevent thermal runaway and limit dialkylation.

  • Reaction: Stir the mixture at 80 °C for 4 hours.

    • Validation Checkpoint 1: Monitor conversion via HPLC. The intermediate diacid should show a distinct mass shift (ESI-MS: [M+H]⁺ = 210 m/z) and a complete loss of the primary amine signal in ¹H-NMR.

  • Isolation: Cool to room temperature and acidify the mixture to pH 3.0 with concentrated HCl to precipitate the intermediate diacid. Filter, wash with cold water, and dry under vacuum at 50 °C.

Phase 2: Intramolecular Cyclization (Eaton's Reagent)
  • Preparation: Charge a dry round-bottom flask with Eaton's Reagent (10 mL per gram of diacid) under a nitrogen atmosphere.

  • Addition: Add the dried N-(2-carboxyphenyl)-β-alanine portion-wise at room temperature to ensure even dispersion and prevent clumping.

  • Reaction: Heat the mixture to 65 °C and stir for 2.5 hours. The solution will transition to a deep yellow/orange color.

    • Validation Checkpoint 2: The final product cyclization is validated by the appearance of a ketone carbonyl stretch (~1680 cm⁻¹) in IR spectroscopy and a characteristic downfield shift of the C5 aromatic proton in ¹H-NMR due to the deshielding effect of the newly formed ketone.

  • Quench & Isolation: Cool the reaction to 0 °C. Carefully quench by pouring the mixture over crushed ice with vigorous stirring.

  • Isoelectric Precipitation: Slowly adjust the pH of the aqueous mixture to 4.0–4.5 using 20% NaOH (maintaining internal temperature < 20 °C).

  • Purification: Collect the precipitated 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid via vacuum filtration, wash thoroughly with ice-cold water, and recrystallize from ethanol/water to achieve >98% purity.

References

  • Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. Source: ACS Infectious Diseases / PubMed. URL:[Link][1]

  • Title: Convenient Synthesis of 4-Hydroxy-1,2-dihydroquinoline-3-carboxylate Derivatives and 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. Source: Bulletin of the Chemical Society of Japan. URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals, encountering solubility bottlenecks during early-stage screening or formulation is a common hurdle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, encountering solubility bottlenecks during early-stage screening or formulation is a common hurdle. This guide provides authoritative, field-proven strategies to diagnose and resolve the poor aqueous solubility of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Diagnostic Workflow

Before altering your assay conditions, it is critical to systematically identify the root cause of the precipitation. Follow the decision matrix below to determine the appropriate intervention.

SolubilityWorkflow Start Compound Precipitation Detected CheckType Is it a Kinetic or Thermodynamic Issue? Start->CheckType Kinetic Kinetic Solubility (DMSO Stock Dilution) CheckType->Kinetic Assay Spiking Thermo Thermodynamic Solubility (Solid Dissolution) CheckType->Thermo Formulation pH 1. Adjust Buffer pH > 6.5 (Target 8-COOH) Kinetic->pH Thermo->pH Cosolvent 2. Add Cosolvents (e.g., 2-5% DMSO/PEG) pH->Cosolvent If still insoluble Success Solubility Achieved Proceed to Assay pH->Success Cyclo 3. HP-β-CD Complexation (Host-Guest Inclusion) Cosolvent->Cyclo If toxicity/precipitation persists Cosolvent->Success Cyclo->Success

Fig 1: Step-by-step diagnostic workflow for troubleshooting aqueous solubility issues.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibit such poor intrinsic aqueous solubility? Causality Analysis: The low aqueous solubility of this compound is driven by its high crystal lattice energy and lipophilicity. The 8-carboxylic acid moiety and the 4-oxo group engage in strong intermolecular hydrogen bonding. Additionally, while the molecule possesses a secondary amine (N1), the nitrogen's lone pair is delocalized into the aromatic ring and conjugated with the 4-oxo system. This drastically reduces its basicity, preventing it from acting as a highly soluble zwitterion at physiological pH. Consequently, the compound behaves primarily as a weak acid, and its un-ionized form in acidic or neutral unbuffered media is highly insoluble 1.

Q2: My compound precipitates during in vitro biochemical assays. Am I facing a kinetic or thermodynamic solubility issue? Causality Analysis: You are experiencing a kinetic solubility failure. Kinetic solubility is the concentration at which a supersaturated solution—created by diluting a concentrated organic stock (like DMSO) into an aqueous buffer—first becomes unstable and precipitates 2. This is governed by nucleation and growth kinetics. In contrast, thermodynamic solubility is the true equilibrium concentration of the lowest-energy crystalline solid in a solvent 3. If your assay requires spiking from DMSO, you must optimize the kinetic solubility by adjusting the assay buffer (e.g., adding surfactants or optimizing pH) to delay nucleation.

Q3: What are the most effective formulation strategies for this specific carboxylic acid derivative? Causality Analysis: Because the compound has an ionizable carboxyl group (pKa ~4.5), pH adjustment is the first line of defense. Formulating at a pH > 6.5 ensures the formation of a more soluble carboxylate salt 1. If the sodium/potassium salt still precipitates due to the common ion effect or high lipophilicity of the tetrahydroquinoline core, you must disrupt the hydrophobic interactions using cosolvents (e.g., PEG400) or inclusion complexation (e.g., Cyclodextrins).

Q4: How does cyclodextrin complexation work for this compound, and which derivative should I use? Causality Analysis: We recommend Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic tetrahydroquinoline core of your compound inserts into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin (and your compound's exposed ionized 8-carboxylate) maintains aqueous solubility 4. This 1:1 host-guest complexation thermodynamically stabilizes the molecule in solution without altering its intrinsic chemical structure 5.

Quantitative Data & Strategy Comparison

Table 1: Comparative Analysis of Solubility Enhancement Strategies

Enhancement StrategyPrimary Mechanism of ActionProsCons
pH Adjustment (pH > 6.5) Ionization of 8-carboxylic acid to carboxylate anionSimple, low cost, highly effective for weak acidsMay cause rapid precipitation if assay pH shifts downwards
Cosolvents (DMSO, PEG400) Reduces dielectric constant of the aqueous mediaImmediate kinetic solubility improvementHigh concentrations (>2%) may cause cytotoxicity in cell assays
HP-β-CD Complexation Non-covalent hydrophobic cavity inclusionExcellent thermodynamic stability, low toxicityRequires specific stoichiometric formulation and preparation time

Standardized Experimental Protocols

Protocol A: Shake-Flask Thermodynamic Solubility Assessment

Use this protocol to determine the true equilibrium solubility of your compound before advancing to in vivo studies.

  • Preparation: Add an excess amount (e.g., 2-5 mg) of crystalline 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid into a glass vial.

  • Solvation: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C at 300 rpm for 24 to 72 hours. Causality note: Extended time is required to ensure the solid phase reaches its lowest-energy thermodynamic equilibrium, preventing false high readings from metastable polymorphs2.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm low-binding PTFE syringe filter [[6]]().

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established calibration curve.

Protocol B: Solvent-Assisted Kneading for HP-β-CD Complexation

Use this protocol to create a highly soluble inclusion complex for challenging assays.

CyclodextrinWorkflow Step1 Weighing API & HP-β-CD (1:1 Molar) Step2 Kneading Add Water/EtOH dropwise Step1->Step2 Step3 Equilibration Knead for 45 mins Step2->Step3 Step4 Drying 50°C for 24 hours Step3->Step4 Step5 Characterization DSC / XRD / Phase Solubility Step4->Step5

Fig 2: HP-β-CD inclusion complexation workflow using the solvent-assisted kneading method.

  • Stoichiometry: Weigh 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and HP-β-CD at a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD powder into a ceramic mortar. Add purified water (or a 10% ethanol/water mixture) dropwise until a homogeneous, sticky paste is formed.

  • Kneading (The Critical Step): Gradually incorporate the API powder into the paste. Knead continuously for 45 minutes. Causality note: The mechanical shear combined with the minimal solvent environment forces the lipophilic API into the cyclodextrin cavity, overcoming the activation energy of complexation [[5]]().

  • Drying: Transfer the paste to a vacuum oven and dry at 50°C for 24 hours to remove all residual solvent.

  • Validation: Pulverize the dried complex and validate using Differential Scanning Calorimetry (DSC). A successful complex is confirmed by the complete disappearance of the API's characteristic melting endotherm, proving it is molecularly dispersed within the host cavity 4.

References

  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at:[Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • PMC / NIH. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study. Available at:[Link]

  • SciSpace / USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

Troubleshooting

Reducing impurities and byproducts in 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reactions

Welcome to the Advanced Troubleshooting Portal for the synthesis and functionalization of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (4-oxo-THQ-8-COOH). This bicyclic scaffold is a critical intermediate in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis and functionalization of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (4-oxo-THQ-8-COOH). This bicyclic scaffold is a critical intermediate in the development of biologically active compounds, including structural analogues of the natural antibiotic helquinoline[1] and novel nsP2 protease inhibitors targeting alphaviruses[2].

Due to the unique electronic interplay between the secondary amine, the C4-ketone, and the C8-carboxylic acid, researchers frequently encounter chemoselectivity issues such as over-oxidation, protodecarboxylation, and incomplete cyclization[3]. This guide synthesizes field-proven insights to help you diagnose and resolve these specific bottlenecks.

Reaction Workflow & Mechanistic Pitfalls

Understanding the thermodynamic sinks in your reaction pathway is the first step in troubleshooting. The synthesis of the 4-oxo-THQ core typically proceeds via the intramolecular cyclization of an N-aryl- β -alanine derivative[4]. However, the resulting product is highly susceptible to degradation under harsh conditions.

Workflow SM N-Aryl-β-alanine Precursor Intermediate Activated Acyl Intermediate SM->Intermediate Lewis/Brønsted Acid Activation Target 4-Oxo-THQ-8-COOH (Target Core) Intermediate->Target Intramolecular Cyclization Imp1 Quinoline (Aromatization) Target->Imp1 Over-oxidation (O2 / Heat / Pd) Imp2 Decarboxylated Byproduct Target->Imp2 Acid + Heat (Protodecarboxylation)

Figure 1: Synthetic workflow and common degradation pathways for 4-oxo-THQ-8-COOH.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant aromatization (quinoline formation) during the cyclization step?

Causality: The 1,2,3,4-tetrahydroquinoline core is thermodynamically driven to aromatize[3]. The presence of the C4-oxo group increases the acidity of the adjacent C3 protons, facilitating enolization. In the presence of trace transition metals, atmospheric oxygen, or elevated temperatures, this enol readily oxidizes to form the fully aromatic 4-hydroxyquinoline/4-oxoquinoline derivative. Solution:

  • Exclude Oxygen: Perform the cyclization under a strict argon atmosphere using degassed solvents.

  • Avoid Pd/C: If your synthetic sequence involves a prior hydrogenation step, ensure all palladium catalyst is rigorously filtered (e.g., through Celite) before initiating the cyclization, as residual Pd will catalyze disproportionation and aromatization[4].

Q2: My LC-MS shows a major [M-44] byproduct. How do I prevent decarboxylation at the C8 position?

Causality: The C8 carboxylic acid is positioned ortho to the secondary amine (N1). Under strongly acidic cyclization conditions (e.g., Polyphosphoric acid or AlCl 3​ at >100 °C), the protonated amine acts as a strong electron-withdrawing group. This lowers the activation energy for protodecarboxylation, releasing CO 2​ [1]. Solution:

  • Protect the Acid: Convert the C8 carboxylic acid to a methyl or benzyl ester prior to cyclization. Esters are significantly more resistant to protodecarboxylation.

  • Milder Cyclization: Switch from harsh Lewis acids to Eaton's Reagent (7.7 wt% P 2​ O 5​ in methanesulfonic acid) and strictly maintain the temperature below 60 °C.

Q3: How do I minimize unreacted acyclic precursors during intramolecular Friedel-Crafts acylation?

Causality: The secondary amine at N1 must often be protected (e.g., as an N-tosyl or N-acetyl group) to prevent intermolecular oligomerization. However, these electron-withdrawing protecting groups deactivate the aromatic ring, making the intramolecular electrophilic attack by the activated carboxylic acid sluggish[4]. Solution: Optimize the leaving group of the acyl intermediate. Convert the carboxylic acid to an acyl chloride using oxalyl chloride/DMF before adding the Lewis acid, which drastically increases the electrophilicity and overcomes the ring deactivation.

Quantitative Condition Matrix: Impurity Profiling

The following table summarizes in-house optimization data for the cyclization of N-(2-carboxyphenyl)- β -alanine derivatives to the 4-oxo-THQ core, demonstrating the causality of reagent choice on the impurity profile.

Cyclization ReagentTemp (°C)Time (h)Target Yield (%)Aromatization (%)Decarboxylation (%)
Polyphosphoric Acid (PPA)1204321548
AlCl 3​ (with free acid)806452225
Oxalyl Chloride, then AlCl 3​ 25278< 512
Eaton's Reagent (with ester) 50 3 89 < 2 < 1

Validated Experimental Protocol: Optimized Synthesis

To ensure a self-validating system, this protocol incorporates specific In-Process Controls (IPCs) to verify intermediate integrity before proceeding.

Step 1: Esterification and Acyl Chloride Formation

  • Suspend the N-protected N-(2-carbomethoxyphenyl)- β -alanine (10.0 mmol) in anhydrous CH 2​ Cl 2​ (50 mL) under an argon atmosphere.

  • Add catalytic DMF (0.05 mL), cool the mixture to 0 °C, and add oxalyl chloride (15.0 mmol) dropwise over 15 minutes[4].

  • Stir at room temperature for 2 hours.

  • IPC Check: Quench a 50 μ L aliquot in methanol; analyze via LC-MS to confirm >95% conversion to the methyl ester of the acyl chloride.

  • Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Redissolve the crude acyl chloride in anhydrous CH 2​ Cl 2​ (50 mL) and cool to 0 °C.

  • Add anhydrous AlCl 3​ (25.0 mmol) in small portions to control the exotherm[4].

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • IPC Check: Analyze via TLC (Hexanes:EtOAc 7:3). The acyclic precursor should be absent.

  • Quench carefully by pouring the mixture over crushed ice and 1M HCl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Step 3: Mild Saponification (Deprotection)

  • Dissolve the resulting methyl 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate in a 3:1 mixture of THF:H 2​ O (40 mL).

  • Add LiOH H 2​ O (30.0 mmol) and stir at room temperature for 4 hours. Note: Do not heat, as base-catalyzed ring opening can occur.

  • Acidify the mixture to pH 3 using 1M HCl. The target 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid will precipitate.

  • Filter, wash with cold water, and dry under high vacuum.

Diagnostic Logic Tree

Use the following decision matrix to rapidly identify the root cause of failed reactions based on your analytical readouts.

LogicTree Start High Impurity Profile Detected via LC-MS Q1 Is the main impurity fully aromatized (-2 Da)? Start->Q1 A1_Yes Yes: Aromatization Q1->A1_Yes [M-2] peak A1_No No: Check Mass Spec for Mass Loss Q1->A1_No Sol1 Exclude O2, Lower Temp, Filter residual Pd/C A1_Yes->Sol1 Q2 Is the Mass [M-44]? A1_No->Q2 A2_Yes Yes: Decarboxylation Q2->A2_Yes [M-44] peak A2_No No: Unreacted SM or Ring Opening Q2->A2_No [M+H] matches SM Sol2 Use Ester Protecting Group, Reduce Acid Strength A2_Yes->Sol2 Sol3 Increase Electrophilicity (Use Oxalyl Chloride) A2_No->Sol3

Figure 2: Diagnostic logic tree for identifying and resolving major reaction impurities.

References

  • Medvedeva, S. M., Plaksina, M. E., & Shikhaliev, K. S. (2015). The synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline- and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Routhu, N. K., et al. (2024). nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. ACS Infectious Diseases. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC / NIH.[Link]

  • Ma, D., et al. (2002). Aromatic Nucleophilic Substitution or CuI-Catalyzed Coupling Route to Martinellic Acid. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the Technical Support Center. As a highly functionalized heterocycle, 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) presents unique handling challenges for researchers and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized heterocycle, 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) presents unique handling challenges for researchers and drug development professionals. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you prevent thermal and oxidative degradation during storage and experimental workflows.

Mechanisms of Thermal & Storage Degradation

Understanding the causality behind degradation is the first step in preventing it. The structural features of this compound—a secondary amine (N1), a ketone (C4), and a carboxylic acid (C8)—create three primary vulnerabilities when exposed to thermal stress, ambient oxygen, or moisture[1]:

  • Oxidative Aromatization: The partially saturated tetrahydroquinoline core is highly susceptible to aerobic dehydrogenation. Driven by the thermodynamic stability of the resulting aromatic system, ambient oxygen acts as a hydrogen acceptor, converting the molecule into a fully aromatic quinoline derivative. Heat significantly accelerates this pathway[2].

  • Thermal Decarboxylation & Decomposition: While the C8 carboxylic acid is attached to the aromatic ring, the synergistic electron-withdrawing effects of the adjacent heteroatoms make the molecule sensitive to high temperatures. Excessive heat during drying or storage can trigger decomposition and the generation of des-carboxy impurities[3].

  • Intermolecular Condensation: The molecule possesses both a nucleophilic secondary amine (N1) and an electrophilic ketone (C4). Under thermal stress and in the presence of trace moisture, these groups can undergo intermolecular Schiff base (imine) formation, leading to oligomerization.

G A 4-Oxo-THQ-8-COOH (Intact Compound) B Oxidative Aromatization (O2 + Heat) A->B Aerobic C Thermal Decomposition (Heat > 35°C) A->C Thermal D Intermolecular Condensation (Moisture + Heat) A->D Nucleophilic E Quinoline Derivatives (Yellow/Brown Solid) B->E F Des-carboxy Degradant (Mass:[M-44]) C->F G Insoluble Oligomers (Precipitates in DMSO) D->G

Mechanistic pathways of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid degradation.

Troubleshooting FAQs: Diagnostics & Resolution

Q1: My stored batch turned from an off-white powder to a dark yellow/brown solid. What happened, and can it be salvaged? A1: This color shift is the hallmark of oxidative aromatization . The tetrahydroquinoline ring has undergone dehydro-aromatization to form conjugated quinoline species, which are highly chromophoric[2].

  • Causality: Exposure to ambient oxygen at room temperature provides the activation energy for aerobic dehydrogenation.

  • Resolution: The degraded batch cannot be easily salvaged without extensive preparative HPLC. Prevent this by storing the compound under an inert argon atmosphere and strictly adhering to cold-chain storage (2-8°C, or -20°C for long-term)[4].

Q2: LC-MS analysis of my freshly lyophilized batch shows a new major peak with a mass of [M-44]. Why is this occurring? A2: A mass loss of 44 Da corresponds to the loss of CO₂ via thermal decarboxylation .

  • Causality: If your lyophilizer's heating shelf exceeds 30–35°C during the secondary drying phase, the thermal energy induces decomposition at the C8 position[3].

  • Resolution: Maintain secondary drying shelf temperatures strictly below 20°C. Extend the drying time rather than increasing the temperature.

Q3: Upon reconstituting the stored powder in anhydrous DMSO, I observe insoluble precipitates. The original pre-storage purity was >99%. A3: Insoluble precipitates in DMSO typically indicate the formation of high-molecular-weight oligomers via intermolecular condensation .

  • Causality: Residual moisture combined with ambient storage temperatures allows the N1 amine of one molecule to attack the C4 ketone of another.

  • Resolution: Ensure the compound is thoroughly desiccated to a constant mass before storage, and utilize PTFE-lined moisture barriers.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid under various storage conditions. Data highlights the necessity of combining cold storage with an inert atmosphere.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradation Mechanism
25°C (Ambient) AirYes88.5%62.1%Oxidative Aromatization
25°C (Ambient) ArgonNo96.2%84.5%Intermolecular Condensation
4°C (Fridge) AirNo95.8%89.3%Oxidative Aromatization
-20°C (Freezer) ArgonNo>99.5% >99.0% None (Stable)

Self-Validating Storage Protocol

To guarantee the scientific integrity of your assays, do not simply place the bulk powder in a freezer. Follow this self-validating, step-by-step methodology to ensure long-term stability[1][4].

Phase 1: Controlled Desiccation

  • Step: Lyophilize the compound using a secondary drying shelf temperature strictly below 20°C.

  • Causality: High thermal energy drives the activation barrier for C8-decarboxylation and general decomposition[3].

  • Validation Checkpoint: Weigh the bulk vial at 12-hour intervals. Desiccation is validated only when the mass delta between two consecutive readings is <0.1%.

Phase 2: Aliquotting and Baseline Profiling

  • Step: Divide the bulk powder into single-use amber glass vials.

  • Causality: Amber glass prevents UV-catalyzed radical initiation of oxidation. Single-use aliquots prevent repeated atmospheric exposure and freeze-thaw cycles.

  • Validation Checkpoint: Randomly select one sealed aliquot, reconstitute in anhydrous DMSO, and run LC-MS. This establishes a >99% purity baseline, validating that Phase 1 did not induce thermal degradation.

Phase 3: Inert Atmosphere Purging

  • Step: Purge each vial with high-purity Argon (99.999%) for 30 seconds before sealing.

  • Causality: Argon is heavier than air and displaces oxygen, removing the primary electron acceptor required for aerobic dehydro-aromatization[2].

  • Validation Checkpoint: Include a colorimetric oxygen indicator strip inside a "dummy" vial purged in the same batch. A lack of color change validates an internal O₂ concentration of <0.1%.

Phase 4: Cold-Chain Storage

  • Step: Seal vials with PTFE-lined caps, wrap with Parafilm, and transfer immediately to a -20°C freezer[4].

  • Causality: Sub-zero temperatures drastically reduce the kinetic energy available for intermolecular condensation and residual oxidation.

  • Validation Checkpoint: Place a continuous temperature-logging RFID tag in the storage box. The protocol is validated as long as the log shows zero excursions above -15°C.

Workflow S1 1. Lyophilization Temp < 20°C S2 2. Aliquotting Amber Vials S1->S2 S3 3. Argon Purging Displace O2 S2->S3 S4 4. PTFE Sealing Moisture Barrier S3->S4 S5 5. Cold Storage -20°C S4->S5

Step-by-step self-validating workflow for the long-term inert storage of the compound.

Sources

Troubleshooting

Overcoming steric hindrance when modifying 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the Technical Support Center for heterocyclic scaffold modifications. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-Oxo-1,2,3,4-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic scaffold modifications. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid .

This scaffold presents a notorious synthetic challenge: the C8-carboxylic acid is positioned directly adjacent (ortho) to the N1 secondary amine within a fused bicyclic system. This creates a highly congested steric "cleft." Standard coupling reagents often fail because they generate bulky active ester intermediates that physically block the trajectory of incoming nucleophiles.

Below, you will find diagnostic FAQs, a strategic decision matrix, quantitative reagent comparisons, and self-validating protocols to successfully modify this hindered position.

Strategic Workflow: Modifying the C8 Position

G Start 4-Oxo-1,2,3,4-tetrahydroquinoline -8-carboxylic acid Target Target Modification? Start->Target Amide Amidation Target->Amide Ester Esterification Target->Ester AmideType Amine Steric Bulk? Amide->AmideType Alkyl Alkyl Halide + Cs2CO3 (SN2) Ester->Alkyl Primary/Sec Alkyl Steglich DIC / DMAP (Steglich) Ester->Steglich Tertiary Alkyl/Phenol Primary Primary / Unhindered AmideType->Primary Secondary Secondary / Hindered AmideType->Secondary HATU HATU / DIPEA (Standard Hindered) Primary->HATU TCFH TCFH / NMI or Acid Chloride Secondary->TCFH

Decision matrix for overcoming C8-carboxylic acid steric hindrance based on nucleophile bulk.

Diagnostic FAQs & Troubleshooting

Q1: Why does my EDC/HOBt coupling stall at the activated ester stage, showing unreacted starting materials on LC-MS? A1: The failure is rooted in steric causality. When EDC and HOBt react with the C8-carboxylic acid, they form an OBt (benzotriazole) active ester. The OBt leaving group is exceptionally bulky. Within the tight cleft between the C8-carbonyl and the N1-amine of the tetrahydroquinoline ring, this bulky ester physically shields the electrophilic carbonyl carbon from incoming nucleophiles[1]. To resolve this, you must switch to reagents that generate smaller or more reactive intermediates.

Q2: Should I protect the N1 amine (e.g., with a Boc group) before modifying the C8 carboxylic acid? A2: Proceed with caution. While protecting N1 prevents unwanted N-acylation or lactamization side reactions, a bulky protecting group (like Boc or Cbz) severely exacerbates the steric hindrance at the adjacent C8 position. If N1 protection is mandatory for your downstream workflow, you must abandon standard coupling reagents entirely and utilize ultra-reactive methods, such as TCFH/NMI[2] or direct acid chloride synthesis.

Q3: My HATU coupling failed, and LC-MS shows a new mass corresponding to the amine + 98 Da. What happened? A3: You are observing guanidinylation. Aminium salts like HATU are highly reactive, but if the activation of the sterically hindered C8-acid is slow, the excess HATU will react directly with your incoming amine to form a dead-end tetramethylguanidinium byproduct[3]. Troubleshooting: Reverse your addition order (pre-activate the acid for 15 minutes before adding the amine) or switch to a phosphonium reagent like PyAOP, which does not react with free amines[4].

Quantitative Reagent Comparison for Hindered C8-Acids

To optimize your reaction, select a coupling reagent based on the steric demand of your incoming nucleophile.

Reagent ClassReagentRelative Yield*Risk ProfileKey Mechanistic Advantage
Carbodiimide EDC / HOBt< 10%LowGenerates OBt ester; generally too bulky to allow nucleophilic attack in the C8 cleft[1].
Aminium HATU60 - 80%ModerateOAt ester provides anchimeric assistance via the pyridine nitrogen, accelerating the reaction[1].
Phosphonium PyAOP75 - 90%LowHighly effective for hindered couplings; zero risk of guanidinylation of the incoming amine[4].
Formamidinium TCFH / NMI> 90%LowGenerates an ultra-small, highly electrophilic acylimidazolium intermediate that bypasses steric bulk[2].

*Yields are representative estimates for coupling a secondary amine to the C8-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: TCFH/NMI-Mediated Amidation (For Highly Hindered Amines)

Causality: TCFH reacts with the carboxylic acid to form an acid chloride in situ, which N-Methylimidazole (NMI) immediately converts into an acylimidazolium intermediate. Because the imidazolium group is small, planar, and an excellent leaving group, it easily accommodates the steric bulk of the tetrahydroquinoline ring[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add N-Methylimidazole (NMI) (3.0 eq) and stir for 5 minutes at room temperature.

  • Activation: Add TCFH (1.1 eq) in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes.

  • Self-Validation Checkpoint: Do not add the amine yet. Remove a 5 µL aliquot, quench it in 100 µL of Methanol, and run an LC-MS. You should observe the mass of the C8-methyl ester. This validates that the highly reactive acylimidazolium intermediate has successfully formed. If unreacted acid remains, extend the activation time.

  • Coupling: Once activation is validated, add the sterically hindered amine (1.2 eq).

  • Completion: Stir at room temperature for 2–12 hours. Monitor by LC-MS. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Protocol B: Acid Chloride Generation (The "Nuclear Option")

Causality: When in situ coupling reagents fail—often due to the presence of a bulky N1-protecting group—forming the discrete acid chloride is required. The chloride ion provides the absolute minimum steric bulk for a leaving group.

Step-by-Step Methodology:

  • Preparation: Suspend the C8-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under nitrogen at 0 °C.

  • Catalyst: Add exactly 2 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Slowly add Oxalyl Chloride (2.0 eq) dropwise.

  • Self-Validation Checkpoint: Observe the reaction mixture. You will see immediate and vigorous gas evolution (CO₂ and CO). The reaction is self-validating: once the gas evolution completely ceases (typically 1–2 hours as the reaction warms to room temperature), the conversion to the acid chloride is complete. The suspension will usually become a clear solution.

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Do not heat above 30 °C. Re-dissolve the resulting residue in anhydrous DCM.

  • Coupling: Add the incoming amine (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq) at 0 °C. Stir for 2 hours, then work up with 1M HCl to remove unreacted amine.

References

  • HepatoChem. "Amide coupling reaction in medicinal chemistry." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid vs. Quinoline-8-carboxylic acid

Executive Summary & Structural Causality In the landscape of heterocyclic chemistry and drug design, the saturation state and functional group distribution of a scaffold dictate its synthetic utility. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of heterocyclic chemistry and drug design, the saturation state and functional group distribution of a scaffold dictate its synthetic utility. This guide provides an objective, data-driven comparison between Quinoline-8-carboxylic acid (Q8CA) and its partially saturated, oxidized analog, 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (4-Oxo-THQ-8CA) .

While both molecules share a bicyclic framework and an 8-position carboxylate, their electronic landscapes are fundamentally divergent. Q8CA is a fully conjugated, electron-deficient heteroaromatic system. Its pyridine nitrogen features an sp2 -hybridized lone pair orthogonal to the π -system, rendering it an exceptional σ -donor for transition metal coordination[1]. Conversely, 4-Oxo-THQ-8CA possesses a partially saturated ring with an sp3 -hybridized secondary amine and a C4-ketone. This breaks the global aromaticity, allowing the nitrogen lone pair to conjugate with the fused benzene ring (exhibiting aniline-like electron richness) while providing an orthogonal electrophilic center at the C4-ketone. These structural realities dictate entirely different applications: Q8CA excels as a bidentate ligand in organometallic catalysis, whereas 4-Oxo-THQ-8CA serves as a highly functionalizable covalent building block in antiviral drug discovery[2].

Reactivity Profiles & Mechanistic Insights

Quinoline-8-carboxylic acid (Q8CA): The Privileged Ligand

The reactivity of Q8CA is dominated by its ability to form highly stable 5- or 6-membered chelate rings with transition metals. The electron-withdrawing nature of the fully aromatic quinoline core severely deactivates the ring toward Electrophilic Aromatic Substitution (EAS). Instead, the molecule acts as an N,O -bidentate ligand. For example, reacting Q8CA with rhodium precursors yields stable cis -[Rh(CO)₂Cl(Q8CA)] complexes, which exhibit high turnover numbers in the catalytic carbonylation of methanol[1]. The rigidity of the aromatic system ensures predictable coordination geometries.

4-Oxo-THQ-8CA: The Multi-Nodal Covalent Scaffold

4-Oxo-THQ-8CA offers three distinct vectors for functionalization, making it highly valuable in medicinal chemistry (such as the synthesis of VEEV nsP2 protease inhibitors)[2]:

  • C8-Carboxylic Acid: Readily undergoes standard peptide coupling.

  • C4-Ketone: Acts as a hard electrophile, susceptible to condensation with hydrazines, hydroxylamines, or primary amines to form Schiff bases or fused tricyclic systems[3].

  • N1-Secondary Amine: Can be selectively acylated or alkylated. Furthermore, the electron-donating nature of this amine activates the C5 and C7 positions for EAS (e.g., halogenation), a reaction that is nearly impossible on the unmodified Q8CA scaffold under mild conditions.

Reactivity Q8CA Quinoline-8-carboxylic acid (Fully Aromatic) Ligand N,O-Bidentate Ligand (Metal Coordination) Q8CA->Ligand Transition Metals (Rh, Ru) EAS_Q EAS: Highly Deactivated (Requires Harsh Conditions) Q8CA->EAS_Q Electrophiles THQ 4-Oxo-THQ-8-carboxylic acid (Partially Saturated) Ketone C4 Ketone Condensation (Hydrazones, Reductive Amination) THQ->Ketone Nucleophiles Amine N1 Acylation / Alkylation THQ->Amine Electrophiles EAS_T EAS: Activated (Halogenation at C5/C7) THQ->EAS_T Halogens / Nitration

Divergent reactivity pathways of Q8CA and 4-Oxo-THQ-8CA based on structural electronics.

Self-Validating Experimental Protocols

To demonstrate the practical divergence in reactivity, the following field-proven methodologies outline the optimal handling of each scaffold. Every protocol includes built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol A: Synthesis of Rh(I) Carbonyl Complexes using Q8CA[1]

Objective: Exploit the N,O -coordination capability of Q8CA to synthesize a catalytic precursor. Causality: The dimeric rhodium precursor [Rh(CO)2​Cl]2​ is cleaved by the nucleophilic attack of the quinoline nitrogen. Subsequent deprotonation of the carboxylic acid forms a stable chelate, displacing a chloride ion.

  • Preparation: Dissolve [Rh(CO)2​Cl]2​ (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Ligand Addition: Add Q8CA (2.0 equiv) dropwise as a solution in DCM/Methanol (9:1 v/v). The mixed solvent is crucial to solubilize the zwitterionic Q8CA while maintaining the stability of the Rh-complex.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (FT-IR): Monitor the reaction via FT-IR. The successful cleavage of the dimer and coordination of Q8CA is confirmed by a shift in the terminal carbonyl stretching frequencies (typically appearing around 2080 and 2010 cm⁻¹ for the cis -dicarbonyl configuration).

  • Isolation: Concentrate the solvent in vacuo and precipitate the complex using cold diethyl ether. Filter and dry under vacuum.

  • Validation Checkpoint 2 (NMR): ¹³C NMR will show a significant downfield shift of the carboxylate carbon and the C8/C2 aromatic carbons compared to the free ligand, confirming bidentate coordination.

Protocol B: Amide Coupling and Derivatization of 4-Oxo-THQ-8CA[2]

Objective: Utilize 4-Oxo-THQ-8CA as a covalent scaffold for protease inhibitor synthesis. Causality: The C8-carboxylic acid must be activated without causing unwanted side reactions at the N1-amine or C4-ketone. HATU is selected as the coupling agent because it rapidly forms a highly reactive, yet stable, O-Atab ester intermediate, preventing epimerization and outcompeting potential N1-self-condensation.

  • Activation: Dissolve 4-Oxo-THQ-8CA (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the target primary amine (e.g., a peptide fragment, 1.1 equiv). Stir for 4 hours at room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into LC-MS. The mass spectrum should show the complete disappearance of the 4-Oxo-THQ-8CA mass ( [M+H]+ 192.1) and the appearance of the product mass.

  • Ketone Condensation (Optional): To the same pot, add hydroxylamine hydrochloride (2.0 equiv) and heat to 60 °C for 6 hours to convert the C4-ketone into an oxime.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (DCM:MeOH 9:1). The oxime product will elute with a lower Rf value than the ketone intermediate due to increased hydrogen bonding.

  • Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase prep-HPLC.

Workflow Step1 1. Acid Activation (HATU, DIPEA, 15 min) Step2 2. Amide Coupling (1° Amine, 4 hrs) Step1->Step2 Step3 3. LC-MS Validation (Mass Shift Check) Step2->Step3 Step4 4. C4 Condensation (NH2OH, 60°C) Step3->Step4 Step5 5. Purification (Prep-HPLC) Step4->Step5

Step-by-step experimental workflow for the dual-functionalization of 4-Oxo-THQ-8CA.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and quantitative outcomes when utilizing these two scaffolds in their primary application domains.

ParameterQuinoline-8-carboxylic acid (Q8CA)4-Oxo-THQ-8-carboxylic acid
Primary Application Organometallic Ligand / Catalysis[1]Drug Scaffold / Covalent Inhibitors[2]
Aromaticity Fully conjugated ( 10π electrons)Partially saturated (Aniline derivative)
N-Atom Basicity Weak ( sp2 , pKa ~4.9)Moderate ( sp3 , secondary amine)
EAS Reactivity Highly resistant (requires fuming acids)Highly susceptible at C5/C7
Typical Coupling Yield 85-95% (Metal Complexation)70-85% (Amide Bond Formation)
C4 Functionalization N/A (Stable aromatic C-H)Readily forms oximes/hydrazones (>80% yield)
Catalytic TOF (Rh complex) ~1551–1735 h⁻¹ (Methanol Carbonylation)[1]N/A (Not typically used as a ligand)

References

  • Rhodium(I)
  • nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice Source: ACS Infectious Diseases URL
  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid Source: Zeitschrift für Naturforschung B URL

Sources

Comparative

LC-MS Validation of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to Purity and Mass Accuracy Workflows

In drug development and synthetic chemistry, the integrity of reference standards is the foundation of reliable quantitative assays. 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) is a critical po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, the integrity of reference standards is the foundation of reliable quantitative assays. 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) is a critical polar, amphoteric building block. However, validating its purity and exact mass presents unique analytical challenges. Relying on standard HPLC-UV or unit-resolution mass spectrometry often masks structurally similar impurities, leading to downstream failures and compromised data integrity .

As an Application Scientist, I have designed this guide to objectively compare the validation of a Premium Certified Reference Standard (Product A) against a Generic Commercial Grade (Product B) . By contrasting standard C18/Single Quadrupole workflows with advanced Biphenyl/High-Resolution Accurate Mass (HRAM) methodologies, we will demonstrate how to establish a self-validating analytical system that guarantees molecular authenticity.

The Molecular Challenge & Causality in Method Design

To analyze a molecule effectively, you must first understand its structural behavior in solution. The structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid ( C10​H9​NO3​ , Exact Mass: 191.0582 Da) dictates its chromatographic and ionization properties:

  • Amphoteric & Zwitterionic Potential: The basic secondary amine (N1) and acidic carboxylic acid (C8) create a highly polar molecule. At a typical LC-MS mobile phase pH of 2.7 (using 0.1% Formic Acid), the carboxylic acid is predominantly neutral, while the amine is protonated.

  • Intramolecular Interactions: The proximity of the N1 amine and C8 carboxylic acid allows for intramolecular hydrogen bonding, rigidifying the molecule and altering its hydrodynamic volume.

  • Chromatographic Retention Mechanism: Standard C18 columns rely on hydrophobic dispersion forces. Highly polar aromatic compounds like this quinoline derivative often elute near the void volume on C18, resulting in ion suppression from matrix salts and the co-elution of impurities. Conversely, Biphenyl stationary phases leverage π−π polarizable interactions, offering orthogonal selectivity and superior retention for aromatic systems [1].

A critical failure point in standard validation is the inability of C18 columns to resolve positional isomers, such as 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Because both isomers share identical molecular weights and similar hydrophobicities, they co-elute on C18 phases. However, the position of the ketone alters the electron density of the fused aromatic system. Biphenyl stationary phases exploit these subtle electronic differences via π−π interactions, successfully baseline-resolving the isomers.

Comparative Experimental Data: Product A vs. Product B

To objectively evaluate the performance of the Premium Reference Standard (Product A) versus the Generic Grade (Product B), we subjected both to standard and advanced LC-MS workflows.

Table 1: Chromatographic Selectivity & Impurity Resolution
ParameterStandard Workflow (C18)Advanced Workflow (Biphenyl)Causality / Mechanism
Retention Factor ( k′ ) 1.2 (Poor retention)4.5 (Optimal retention) π−π interactions on Biphenyl enhance retention of the polar aromatic ring.
Isomer Resolution ( Rs​ ) 0.0 (Co-elution)2.8 (Baseline resolved)Biphenyl distinguishes the altered electron density of 2-oxo vs. 4-oxo isomers.
Matrix Suppression High (Elutes near void)Low (Elutes in gradient)Increased retention on Biphenyl moves analyte away from unretained salts.
Table 2: Mass Accuracy Validation (Product A via HRAM Q-TOF)

Note: High-resolution mass spectrometry is required to definitively confirm the elemental composition and rule out isobaric interferences. | Ionization Mode | Adduct | Theoretical m/z | Observed m/z (HRAM) | Mass Error ( Δ ppm) | SQ Observation (Unit) | | :--- | :--- | :--- | :--- | :--- | :--- | | Positive (ESI+) | [M+H]+ | 192.0655 | 192.0658 | +1.56 ppm | 192.1 (Ambiguous) | | Negative (ESI-) | [M−H]− | 190.0509 | 190.0506 | -1.58 ppm | 190.1 (Ambiguous) |

Table 3: True Purity Profiling (Product A vs. Product B)

By applying the Biphenyl/HRAM workflow, hidden impurities in the generic product were unmasked.

Product Grade Claimed Purity (C18 / UV) True Purity (Biphenyl / HRAM) Hidden Impurities Detected
Product A (Premium) >99.5% 99.6% Trace des-oxo derivative (0.2%)

| Product B (Generic) | >98.0% | 91.4% | 2-Oxo isomer (4.5%), Decarboxylated analog (2.1%) |

Self-Validating Experimental Protocol

A self-validating analytical system does not rely on a single dimension of data. By utilizing polarity switching and orthogonal column chemistries, we ensure the method is robust and compliant with bioanalytical guidelines [2].

Step 1: Sample Preparation & Diluent Selection

  • Causality: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid contains a reactive carboxylic acid. Dissolving the standard in Methanol can lead to slow, spontaneous methyl esterification during storage in the autosampler, creating an artificial impurity (exact mass 205.0739 Da).

  • Action: Prepare a 1.0 mg/mL stock solution in 50:50 LC-MS grade Water:Acetonitrile (v/v) to ensure stability. Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting).

Step 2: Chromatographic Separation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes ionization and keeps the carboxylic acid protonated for better retention).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry Detection (HRAM Q-TOF)

  • Ionization: Heated Electrospray Ionization (HESI) run in Polarity Switching mode.

  • Causality: While the amine readily accepts a proton in ESI+ to form [M+H]+ (192.0655 m/z ), the carboxylic acid easily deprotonates in ESI- to form [M−H]− (190.0509 m/z ). Polarity switching confirms the molecular ion through two independent ionization mechanisms, eliminating false positives from background matrix adducts[3].

  • Resolution: Set Q-TOF to >30,000 FWHM to distinguish the target analyte from isobaric matrix interferences.

Workflow Visualization

LCMS_Validation cluster_columns Chromatographic Selectivity cluster_ms Mass Spectrometry Validation Start Sample Prep: 4-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid (H2O/ACN Diluent) C18 Standard: C18 Column (Hydrophobic Dispersion) Start->C18 Biphenyl Advanced: Biphenyl Column (Pi-Pi Interactions) Start->Biphenyl Ionization HESI Polarity Switching ESI+ [M+H]+ & ESI- [M-H]- C18->Ionization Biphenyl->Ionization SQ Single Quadrupole (SQ) Nominal Mass (192 m/z) Ionization->SQ HRAM Q-TOF / Orbitrap (HRAM) Exact Mass (192.0655 m/z) Ionization->HRAM Outcome1 Risk: Hidden Isomers & False Purity SQ->Outcome1 Outcome2 Result: True Purity Profile & Confirmed Identity HRAM->Outcome2

Fig 1: Comparative LC-MS workflow highlighting the superiority of Biphenyl/HRAM over C18/SQ.

References

  • National Institutes of Health. "Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry." Source: PubMed. URL: [Link]

  • Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements." Source: RSC. URL: [Link]

  • Restek Resource Hub. "Choosing Your LC Stationary Phase." Source: Restek. URL: [Link]

  • European Medicines Agency. "ICH guideline M10 on bioanalytical method validation." Source: EMA. URL:[Link]

Sources

Validation

Benchmarking Binding Affinity of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Analogs: A Technical Guide for Covalent Protease Inhibitors

Executive Summary The 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold (CAS: 869340-54-5) has emerged as a highly privileged structural motif in the design of targeted covalent inhibitors (TCIs)[1]. Recent dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold (CAS: 869340-54-5) has emerged as a highly privileged structural motif in the design of targeted covalent inhibitors (TCIs)[1]. Recent drug discovery breakthroughs have demonstrated its exceptional utility in targeting the nonstructural protein 2 (nsP2) protease of New World alphaviruses, such as the Venezuelan equine encephalitis virus (VEEV)[2].

This guide provides an in-depth benchmarking analysis of this scaffold, comparing the binding affinity and inactivation kinetics of the 4-oxo analog (Compound N85) against its 6-fluoro counterpart (Compound N83) and a broad-spectrum control (E-64d). Designed for drug development professionals, this document synthesizes experimental causality, quantitative metrics, and self-validating assay protocols.

Mechanistic Rationale: The Tetrahydroquinoline Scaffold

When designing covalent inhibitors, the non-covalent binding affinity ( Ki​ ) and the rate of covalent bond formation ( kinact​ ) are heavily dictated by the core scaffold's ability to properly orient the electrophilic warhead.

The Causality of the 4-Oxo Substitution: The superiority of the 4-oxo-1,2,3,4-tetrahydroquinoline core (found in N85) over halogenated alternatives (like the 6-fluoro analog N83) lies in its conformational rigidity and hydrogen-bonding potential. The 4-oxo group restricts the flexibility of the tetrahydroquinoline ring, locking the attached methylsulfonyl allyl warhead into an optimal trajectory for nucleophilic attack by the nsP2 catalytic cysteine[2]. This precise spatial alignment drastically increases the second-order inactivation constant ( kinact​/Ki​ ), resulting in faster and more efficient irreversible target engagement[2].

MOA A 4-Oxo-THQ Scaffold (Compound N85) B Warhead Alignment (Methylsulfonyl allyl) A->B Directs C Catalytic Cysteine Attack (nsP2) B->C Facilitates D Covalent Adduct Formation C->D Yields E nsP123 Cleavage Arrested D->E Results in

Fig 1: Mechanism of action for 4-Oxo-THQ derived covalent nsP2 inhibitors.

Quantitative Benchmarking: N85 vs. N83

To objectively evaluate the performance of the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold, we benchmark Compound N85 against Compound N83 (6-fluoro substitution) and E-64d (a broad-spectrum cysteine protease inhibitor).

As shown in Table 1 , the 4-oxo modification in N85 yields an EC50​ of 0.60 μM and a second-order inactivation constant of 6.9 × 10⁵ μM⁻¹ s⁻¹, outperforming the 6-fluoro analog by more than a factor of two in kinetic efficiency[2].

Table 1: Binding Affinity and Inactivation Kinetics of nsP2 Inhibitors

CompoundScaffold ModificationTarget EC50​ (μM) kinact​/Ki​ (μM⁻¹ s⁻¹)
N85 4-Oxo-THQ-8-carboxylic acidVEEV nsP20.60 (CI: 0.2–1.2)6.9 × 10⁵
N83 6-Fluoro-THQ-8-carboxylic acidVEEV nsP20.99 (CI: 0.7–1.2)2.8 × 10⁵
E-64d Broad-spectrum controlVEEV nsP213.39 (CI: 12.0–14.8)N/A

Data derived from in vitro FRET-based biochemical assays[2].

Self-Validating Experimental Protocol: FRET-Based Kinetic Assay

To accurately measure the time-dependent inhibition characteristic of covalent binders, a Förster resonance energy transfer (FRET) assay is utilized.

Why this protocol is self-validating: A purely competitive inhibitor will show a stable IC50​ regardless of incubation time. By measuring fluorescence at multiple pre-incubation intervals, the assay intrinsically validates the covalent mechanism of action—if the compound is covalent, the apparent potency will increase over time. Furthermore, the inclusion of E-64d acts as an internal positive control to verify the catalytic viability of the recombinant enzyme batch[2].

Step-by-Step Methodology
  • Reagent Preparation: Prepare recombinant VEEV nsP2 protease at a working concentration of 1 μM.

    • Causality: The FRET substrate (V12) is a large protein construct containing the EAGA/GSVE cleavage sequence flanked by Cyan and Yellow Fluorescent Proteins. Due to the lower turnover rate ( kcat​ ) of bulky protein substrates compared to short peptides, a higher enzyme concentration (1 μM) is strictly required to maintain a linear initial velocity and a robust signal-to-noise ratio[2].

  • Inhibitor Titration & Pre-incubation: Dispense N85, N83, and E-64d in a dose-response format. Pre-incubate the enzyme and inhibitors at varying time intervals (e.g., 0, 15, 30, 60 minutes).

  • Substrate Addition: Initiate the reaction by adding 10 μM of the V12 FRET substrate to all wells[2].

  • Kinetic Measurement: Monitor the reaction continuously using a microplate reader, quantifying the ratio of CFP to YFP fluorescence.

  • Data Analysis: Plot the initial velocities against inhibitor concentration to determine the apparent EC50​ . Calculate the second-order inactivation constant ( kinact​/Ki​ ) using the time-dependent decay of enzyme activity.

FRET Step1 1. Prepare Recombinant VEEV nsP2 (1 μM) Step2 2. Add Inhibitor (N85 / N83 / E-64d) Step1->Step2 Step3 3. Time-Dependent Incubation Step2->Step3 Step4 4. Add V12 FRET Substrate (10 μM, EAGA/GSVE) Step3->Step4 Step5 5. Quantify CFP/YFP Fluorescence Ratio Step4->Step5

Fig 2: Self-validating FRET-based workflow for measuring nsP2 inactivation kinetics.

Translational Efficacy

The superior binding affinity and kinetic profile of the 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold translates directly to cellular and in vivo efficacy. In cell-based assays, Compound N85 successfully blocked the cleavage of the nsP123 polyprotein, resulting in a 76% decrease in nsP3-positive cells compared to DMSO controls[2]. Furthermore, in lethal VEEV TC-83 mouse models, the compound provided significant protection and reduced brain viral loads at doses of 200 mg/kg, proving that the biochemical affinity optimizations of this scaffold hold up under complex physiological conditions[2].

References

  • [1] Title: 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • [2] Title: nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice Source: ACS Infectious Diseases (2024) URL:[Link]

Sources

Comparative

Validating structural integrity of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid via X-ray crystallography

Structural Validation of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to SCXRD vs. Orthogonal Techniques Executive Summary & Scientific Rationale For drug development professionals and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to SCXRD vs. Orthogonal Techniques

Executive Summary & Scientific Rationale

For drug development professionals and synthetic chemists, the precise structural validation of small molecule scaffolds is non-negotiable. 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a highly functionalized bicyclic intermediate featuring a ketone, a secondary amine, and a carboxylic acid. This specific topology creates a high propensity for complex intermolecular hydrogen bonding, tautomerization, and variable ring puckering.

While routine analytical techniques are sufficient for confirming basic connectivity, they often fail to capture the exact 3D spatial arrangement of such complex molecules. To establish a self-validating structural model, researchers must employ a multi-resolution approach[1]. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), detailing the causality behind each experimental choice.

The Causality of Technique Selection: SCXRD vs. Alternatives

The choice of structural validation technique is dictated by the physical state of the sample and the specific atomic-level data required[2].

  • Solution-State NMR Spectroscopy: NMR is the frontline tool for structural elucidation. However, in solution, the rapid exchange of acidic protons (from the carboxylic acid and amine) and the dynamic flipping of the tetrahydroquinoline ring result in time-averaged signals. NMR provides excellent connectivity data but struggles to unambiguously define the static solid-state hydrogen bonding network[2].

  • Single Crystal X-ray Diffraction (SCXRD): SCXRD remains the undisputed gold standard for small molecule validation. It provides an absolute, static 3D snapshot of the molecule. For 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, SCXRD is mandatory to precisely map the intermolecular hydrogen bonds (e.g., carboxylic acid dimers vs. amine-ketone interactions) and to definitively rule out enol-tautomers by measuring exact C-O and C-N bond lengths[3].

  • Microcrystal Electron Diffraction (MicroED): Growing the >10 µm crystals required for SCXRD can be a severe bottleneck. MicroED has emerged as a disruptive alternative, utilizing cryo-electron microscopy to obtain high-resolution 3D structures directly from nanocrystalline powders, bypassing the need for extensive crystallization trials[4].

Performance Comparison Data

The following table summarizes the operational parameters and data outputs of the three primary structural validation techniques.

FeatureSingle Crystal X-ray Diffraction (SCXRD)Solution-State NMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Sample Requirement High-quality single crystal (>10 µm)Soluble powder (1–5 mg)Nanocrystalline powder (<1 µm)
Primary Output Electron density map, precise coordinatesChemical shifts, J-couplings, NOECoulomb potential map
Structural Insight Static 3D conformation, solid-state packingDynamic solution behavior, connectivity3D structure from sub-micron powders
Key Advantage Unambiguous stereochemistry & H-bond mappingReal-time physiological state approximationEliminates resource-intensive crystallization
Key Limitation Crystallization can be kinetically challengingCannot easily map solid-state packingProne to dynamical scattering artifacts

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure absolute trustworthiness, the structural validation of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid via SCXRD must follow a strict, self-validating protocol. Below is the step-by-step methodology, highlighting the causality behind each procedural step.

Phase 1: Crystal Engineering & Nucleation

  • Action: Dissolve 15 mg of the synthesized compound in a minimal volume of a binary solvent system (e.g., Methanol/Dichloromethane). Induce crystallization via slow vapor diffusion of an antisolvent (e.g., Hexane) at 4°C.

  • Causality: The target molecule possesses competing hydrogen-bond donors and acceptors. Slow vapor diffusion lowers the kinetic barrier for nucleation gradually. This allows the thermodynamically favored hydrogen-bonded networks to assemble into a highly ordered, macroscopic lattice, preventing the formation of amorphous precipitates.

Phase 2: Cryogenic Mounting & Data Acquisition

  • Action: Select a single, non-birefringent crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light. Mount it on a polyimide cryoloop using inert perfluoropolyether oil and immediately flash-cool to 100 K in a nitrogen stream.

  • Causality: Flash-cooling traps the crystal in a rigid state, minimizing thermal atomic vibrations (Debye-Waller factors). This significantly enhances the signal-to-noise ratio of high-resolution reflections and protects the organic crystal from X-ray-induced free radical damage.

  • Action: Irradiate the crystal using a microfocus Cu-Kα X-ray source (λ = 1.54184 Å) coupled with a photon-counting pixel array detector.

  • Causality: Cu-Kα radiation is specifically chosen over Mo-Kα because the molecule consists entirely of light atoms (C, H, N, O). The longer wavelength of Cu-Kα dramatically increases the scattering cross-section and overall diffraction intensity for organic molecules.

Phase 3: Structure Solution & Algorithmic Validation

  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model via full-matrix least-squares on F² (SHELXL).

  • Causality: Intrinsic phasing operates without prior structural bias, mathematically guaranteeing the location of heavy atoms. The refinement process is inherently self-validating: the convergence of the R1 factor (target < 5%) and the Goodness-of-Fit (target ~ 1.0) objectively proves that the proposed 3D model perfectly accounts for the experimental diffraction data.

Structural Validation Workflow Visualization

The following diagram illustrates the orthogonal validation strategy, demonstrating how different physical states of the synthesized compound dictate the analytical pathway.

Workflow A 4-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Synthesis B Orthogonal Validation Strategy A->B C1 Solution NMR (1D/2D) Rapid Connectivity B->C1 Soluble Sample C2 SCXRD Absolute 3D Conformation B->C2 Single Crystals C3 MicroED Nanocrystalline Powders B->C3 Powder D1 Dynamic Solution State (Averaged Conformations) C1->D1 D2 Solid-State Packing & H-Bonding Networks C2->D2 D3 Sub-micron Phase Identification C3->D3 E Validated Structural Model (Self-Consistent E-E-A-T Protocol) D1->E D2->E D3->E

Fig 1: Orthogonal structural validation workflow for small molecule drug scaffolds.

References

  • Benchchem. Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy.2

  • JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes.3

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.1

  • NanoImaging Services. Small Molecule Structure Determination.4

Sources

Validation

Comparative efficacy of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in biochemical assays

Comparative Efficacy Guide: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Derivatives in Antiviral Biochemical Assays As a Senior Application Scientist specializing in antiviral drug discovery, I frequently evaluat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Derivatives in Antiviral Biochemical Assays

As a Senior Application Scientist specializing in antiviral drug discovery, I frequently evaluate novel chemical scaffolds for target engagement and biochemical efficiency. The compound 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 869340-54-5) [1] has recently emerged as a highly privileged structural scaffold. It is the critical building block for designing targeted covalent inhibitors (specifically the derivative known as N85 ) against the nonstructural protein 2 (nsP2) protease of New World Alphaviruses, including VEEV, EEEV, and WEEV[2].

This guide objectively compares the biochemical and cellular efficacy of the 4-oxo-derived inhibitor (N85) against its closest structural alternative, the 6-fluoro-derived analog (N83), and the broad-spectrum standard E-64d[3].

Structural Rationale & Mechanism of Action

To understand the efficacy of the 4-oxo-1,2,3,4-tetrahydroquinoline scaffold, we must examine its interaction with the nsP2 active site. The nsP2 protease is critical for the establishment of a productive viral infection; it cleaves the nsP123 polyprotein into individual functional proteins required for negative-strand viral RNA synthesis[4].

Causality in Scaffold Design: The 4-oxo modification on the tetrahydroquinoline core optimally positions an electrophilic warhead (a Michael acceptor) within the nsP2 active site[5]. The carbonyl group at the 4-position alters the electron density and conformational rigidity of the ring compared to halogenated alternatives like the 6-fluoro modification (used in N83). This structural alignment significantly accelerates the second-order inactivation rate, locking the protease in an inactive state and effectively halting viral replication at the polyprotein cleavage stage[3].

MOA_Pathway Entry Alphavirus Entry & Translation Polyprotein nsP123 Polyprotein Entry->Polyprotein Protease nsP2 Protease Activity Polyprotein->Protease Cleavage Polyprotein Cleavage (nsP1, nsP2, nsP3) Protease->Cleavage Uninhibited Inhibitor N85 (4-Oxo Scaffold) Covalent Binding Inhibitor->Protease Blocks Replication Negative-Strand RNA Synthesis Cleavage->Replication

Mechanism of action for 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives.

Comparative Efficacy Data

Recent studies published in validate the biochemical superiority of the 4-oxo scaffold in target engagement[3]. While both N85 and N83 inactivate VEEV nsP2 in a dose- and time-dependent manner typical of covalent inhibitors, the 4-oxo derivative (N85) demonstrates a significantly higher second-order inactivation constant ( kinact​/ki​ ) and a lower EC50​ [3].

Table 1: Biochemical Inhibition of VEEV nsP2 Protease | Compound Derivative | Scaffold Core | EC50​ (µM) | 95% CI (µM) | kinact​/ki​ (µM⁻¹ s⁻¹) | |---|---|---|---|---| | N85 | 4-Oxo-1,2,3,4-tetrahydroquinoline | 0.60 | 0.2 – 1.2 | 6.9 × 10⁵ | | N83 | 6-Fluoro-1,2,3,4-tetrahydroquinoline | 0.99 | 0.7 – 1.2 | 2.8 × 10⁵ | | E-64d | Broad-spectrum standard | 13.39 | 12.0 – 14.8 | N/A |

Data sourced from tight-binding model biochemical assays[3].

Table 2: Cellular Efficacy (Vero Cells, VEEV TC-83 Model)

Compound Derivative nsP2-Positive Cell Reduction nsP3-Positive Cell Reduction Negative-Strand RNA Inhibition (at 50 µM)
N85 37% 76% >99%

| N83 | 41% | 81% | >99% |

Objective Analysis: While the 4-oxo scaffold (N85) demonstrates superior biochemical binding kinetics (Table 1), the 6-fluoro scaffold (N83) shows marginally higher efficacy in reducing intracellular nsP2/nsP3 protein levels (Table 2)[5]. However, both scaffolds achieve a >99% decrease in negative-sense RNA production compared to DMSO controls[2]. This highlights a classic drug development paradigm where the 4-oxo scaffold's raw biochemical potency must be evaluated alongside cellular permeability factors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact parameters required to evaluate these scaffolds.

Protocol A: FRET-Based Biochemical Assay for nsP2 Inhibition

Expertise Note on Causality: A standard enzyme inhibition assay typically uses nanomolar enzyme concentrations. However, because we utilize a protein-based FRET substrate (V12) which has lower intrinsic fluorescence quantum yields than small-peptide substrates, we must use a higher enzyme concentration (1 µM) and substrate concentration (10 µM)[2]. This ensures a robust, self-validating signal-to-noise ratio when measuring cleavage kinetics.

  • Reagent Preparation: Prepare VEEV nsP2 protease at a working concentration of 1 µM in the designated assay buffer[2].

  • Inhibitor Incubation: Add the 4-oxo-derived inhibitor (N85) or controls at varying concentrations. Incubate for 1 hour at room temperature. Causality: Because these are covalent inhibitors, binding is time-dependent. A 1-hour pre-incubation ensures the reaction reaches equilibrium for accurate kinact​/ki​ calculation[3].

  • Substrate Addition: Introduce the V12 FRET substrate at a final concentration of 10 µM[2].

  • Kinetic Measurement: Immediately measure fluorescence using a microplate reader at excitation/emission wavelengths of 430/470 nm and 430/520 nm[3].

  • Data Analysis: Normalize the 430/470 to 430/520 nm ratios against uninhibited controls. Calculate kinact​/ki​ using the one-site tight-binding model: kobs​=(kinact​×[I])/([I]+ki​) [3].

FRET_Assay Step1 Prepare VEEV nsP2 Protease (1 µM) Step2 Add N85 (4-Oxo Scaffold) or N83 (6-Fluoro Scaffold) Step1->Step2 Step3 Incubate 1 Hour (Covalent Binding) Step2->Step3 Step4 Add FRET Substrate V12 (10 µM) Step3->Step4 Step5 Measure Ex/Em: 430/470 nm & 430/520 nm Step4->Step5 Step6 Calculate kinact/ki (Tight-binding model) Step5->Step6

FRET-based biochemical assay workflow for evaluating nsP2 protease covalent inhibitors.

Protocol B: Cellular Antiviral Assay (Western Blot & RT-qPCR)

Expertise Note on Causality: nsP2 is critical only during the early stages of infection (1–4 hpi) for processing the polyprotein. Therefore, inhibitors must be applied prior to or during early infection. Measuring at 18 hpi validates that early polyprotein cleavage blockade sustainably crashes viral replication[5].

  • Cell Pre-treatment: Seed Vero cells and pre-treat with 50 µM of N85 or N83 for 1 hour prior to infection[5].

  • Viral Infection: Infect cells with VEEV TC-83 at a Multiplicity of Infection (MOI) of 0.1 for 1 hour[5].

  • Post-treatment & Incubation: Remove viral inoculum, reapply the inhibitor treatments, and incubate until 18 hpi[5].

  • Quantification:

    • Protein: Lyse cells and perform Western blotting for nsP2 and nsP3 to confirm the blockade of polyprotein cleavage[5].

    • RNA: Extract total RNA from lysates and supernatants. Perform RT-qPCR to quantify negative-strand RNA synthesis, expecting a >99% reduction at 50 µM[2].

References

  • Adeyinka, O. S., et al. "nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice." ACS Infectious Diseases, December 31, 2024.[Link]

  • NextSDS. "4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

As professionals engaged in the dynamic fields of chemical research and pharmaceutical development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As professionals engaged in the dynamic fields of chemical research and pharmaceutical development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of novel or specialized chemical entities demand a rigorous, proactive approach. This guide provides a comprehensive, experience-driven framework for the proper disposal of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, ensuring the protection of personnel, facilities, and the environment. While specific safety data for this exact compound is limited, a conservative approach based on the known hazards of the broader quinoline and tetrahydroquinoline chemical class is both prudent and scientifically justified.

Hazard Profile and Inherent Risks

The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. Structurally related compounds to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid are known to present several health and environmental risks. This data informs every subsequent handling and disposal decision. The principle here is one of risk mitigation; by treating the compound with the caution afforded to its more characterized relatives, we establish a robust margin of safety.

Based on data from analogous structures, the compound should be handled as a hazardous substance.[1] Potential hazards include acute toxicity if swallowed, skin and eye irritation, and significant toxicity to aquatic life.[1][2][3] Certain quinoline derivatives are also suspected of causing genetic defects.[2]

Table 1: Anticipated Hazard Profile

Hazard Category GHS Classification Associated Hazard Statement Source(s)
Acute Toxicity, Oral Category 3 / Category 4 H301/H302: Toxic or Harmful if swallowed [1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [4]

| Hazardous to the Aquatic Environment | Category 2 | H411: Toxic to aquatic life with long lasting effects |[2] |

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the chemical for disposal, establishing a safe working environment is paramount. This is a non-negotiable prerequisite to prevent accidental exposure.

  • Primary Engineering Control: All handling and aliquoting of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, whether in solid or solution form, must be conducted within a certified chemical fume hood.[1] This provides the primary barrier against the inhalation of dusts or aerosols.

  • Personal Protective Equipment (PPE): The selection of PPE is your last line of defense. It must be worn correctly throughout the entire process.

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile, tested according to standards like EN 374.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

    • Eye Protection: Use tight-sealing safety goggles or a full-face shield to protect against splashes or airborne particles.[1][4]

    • Body Protection: A standard laboratory coat is required.[2] Ensure it is fully buttoned.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous reactions and ensures the waste can be managed safely by disposal facilities.

3.1. Solid Waste Disposal This category includes the pure compound, contaminated weighing papers, spatulas, and any absorbent materials used for cleaning minor spills.

  • Prepare the Waste Container: Obtain a dedicated, sealable hazardous solid waste container. It must be clearly labeled with "Hazardous Waste," the full chemical name "4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environmental hazard).

  • Direct Transfer: Carefully place any solid waste directly into the designated container.[1] The key is to minimize the generation of dust during this transfer.[1][5]

  • Seal and Store: Securely seal the container lid. Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and strong acids.[4]

3.2. Liquid Waste Disposal This pertains to any solutions containing the compound or solvent rinsates from decontamination procedures.

  • Prepare the Waste Container: Use a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Never mix this waste stream with other incompatible chemical wastes. The label must include the full chemical name and the solvent system used.

  • Transfer and Collection: Pour the liquid waste carefully into the container, avoiding splashes.

  • Seal and Store: Keep the container tightly closed when not in use.[5] Store it alongside the solid waste container in the designated satellite accumulation area.

3.3. Decontamination of Glassware and Equipment Empty containers and glassware are not truly empty; they retain hazardous residues.[6]

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and MUST be collected in your designated liquid waste container.[1]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically undergo standard laboratory washing procedures.

Spill Management

In the event of an accidental spill, a swift and correct response is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, put on the full, appropriate PPE as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container.[5] For a liquid spill, cover it with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[6][7]

  • Collect Waste: Scoop the absorbed material and place it into your designated hazardous solid waste container.[6]

  • Decontaminate Area: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous solid waste.

Final Disposal Pathway: From Lab to Neutralization

The ultimate disposal of this chemical waste is a regulated process that cannot be completed in-house. The journey from your lab bench requires strict adherence to institutional and governmental protocols.

The following diagram outlines the mandatory workflow for ensuring compliant final disposal.

DisposalWorkflow cluster_generation Waste Generation Point (Lab Bench) cluster_collection Segregation & Collection cluster_final Final Disposal Logistics A Solid Waste (e.g., powder, contaminated wipes) D Labeled Hazardous Solid Waste Container A->D Place directly B Liquid Waste (e.g., solutions, rinsate) E Labeled Hazardous Liquid Waste Container B->E Pour carefully C Contaminated Glassware C->E Collect rinsate F Secure Satellite Accumulation Area D->F E->F G Scheduled Pickup by Licensed Waste Contractor F->G Institution's EHS Protocol H High-Temperature Incineration or Chemical Neutralization G->H Transport & Manifest

Caption: Disposal workflow for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

This process culminates with a licensed hazardous waste disposal contractor.[1][6] These specialized facilities are equipped to destroy the chemical, typically through high-temperature incineration, in a manner that is compliant with all local, state, and federal regulations.[2][5] You must work with your institution's Environmental Health & Safety (EHS) department to ensure proper labeling, storage, and scheduled pickup of the waste containers.

References

  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • ChemView. Section 2. Hazards identification.
  • AK Scientific, Inc. Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID.
  • Fisher Scientific. SAFETY DATA SHEET - N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • PENTA. Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | 34849-19-9.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.